molecular formula C8H8BrNO4S B1334216 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene CAS No. 849035-67-2

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Cat. No.: B1334216
CAS No.: 849035-67-2
M. Wt: 294.12 g/mol
InChI Key: ZXOQKCSPENGHOG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO4S and its molecular weight is 294.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-4-methylsulfonyl-2-nitrobenzene
Source PubChem
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InChI

InChI=1S/C8H8BrNO4S/c1-15(13,14)7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOQKCSPENGHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375515
Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-nitrobenzene
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Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-67-2
Record name 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-nitrobenzene
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Record name 1-(bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene
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Foundational & Exploratory

"1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Introduction

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a versatile organic reagent that has garnered significant attention in the fields of synthetic organic chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive bromomethyl group, an electron-withdrawing nitro group, and a methylsulfonyl moiety, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its practical utility for researchers and scientists in the pharmaceutical and chemical industries.

IUPAC Nomenclature and Chemical Structure

The formal and systematic name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene .

The structure of this compound is characterized by a benzene ring substituted with three distinct functional groups. The relative positions of these substituents are crucial to its reactivity. The bromomethyl group at position 1 serves as a potent electrophile, readily participating in nucleophilic substitution reactions. The nitro group at position 2 and the methylsulfonyl group at position 4 are both strong electron-withdrawing groups, which acidify the benzylic protons and influence the regioselectivity of reactions involving the aromatic ring.

Figure 1: Chemical structure of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValue
Molecular Formula C₈H₈BrNO₄S
Molecular Weight 294.12 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 123-127 °C
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and acetone. Insoluble in water.
CAS Number 903554-69-0

Synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

The synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene typically proceeds through a multi-step sequence starting from readily available precursors. A common and reliable method involves the radical bromination of 1-methyl-4-(methylsulfonyl)-2-nitrobenzene.

Experimental Protocol: Radical Bromination

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 1-methyl-4-(methylsulfonyl)-2-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-4-(methylsulfonyl)-2-nitrobenzene in carbon tetrachloride.

  • Initiation: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Reaction: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.

G A 1. Reaction Setup Dissolve starting material in CCl₄ B 2. Reagent Addition Add NBS and BPO/AIBN A->B C 3. Reaction Reflux with UV irradiation B->C D 4. Monitoring Track progress with TLC C->D E 5. Work-up Cool and filter succinimide D->E Reaction complete F 6. Extraction Wash with NaHCO₃ and brine E->F G 7. Drying & Concentration Dry with MgSO₄ and evaporate F->G H 8. Purification Recrystallize to obtain pure product G->H

Figure 2: Workflow for the synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.

Applications in Organic Synthesis and Drug Discovery

The trifunctional nature of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene makes it a highly valuable reagent in the synthesis of a wide range of organic molecules, particularly in the context of medicinal chemistry.

Role as an Alkylating Agent

The primary application of this compound is as a potent electrophilic alkylating agent. The benzylic bromide is highly reactive towards a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the facile introduction of the 4-(methylsulfonyl)-2-nitrophenylmethyl moiety into target molecules.

Use in the Synthesis of Biologically Active Compounds

This reagent has been employed in the synthesis of various compounds with potential therapeutic applications. For example, it can be used as a key building block for the synthesis of inhibitors of specific enzymes or as a precursor for the development of novel scaffolds in drug discovery programs. The nitro group can be readily reduced to an amine, which can then be further functionalized, adding another layer of synthetic versatility. The methylsulfonyl group often serves to improve the pharmacokinetic properties of the final compound, such as solubility and metabolic stability.

G A 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene B Nucleophilic Substitution (e.g., with amines, phenols, thiols) A->B C Introduction of 4-(methylsulfonyl)-2-nitrophenylmethyl group B->C D Reduction of Nitro Group C->D E Formation of an Amine D->E F Further Functionalization E->F G Synthesis of Complex Molecules and Drug Candidates F->G

Figure 3: Key applications and synthetic transformations of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.

Safety and Handling

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is a lachrymator and an irritant to the skin, eyes, and respiratory tract. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a valuable and versatile reagent in organic synthesis. Its unique combination of functional groups provides a powerful tool for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview of these aspects, aiming to equip researchers with the necessary knowledge to incorporate this reagent into their synthetic strategies.

References

  • PubChem Compound Summary for CID 21990425, 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene. Molbase. [Link]

A Technical Guide to the Potent Electron-Withdrawing Effects of the Methylsulfonyl Group in 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the profound electron-withdrawing properties of the methylsulfonyl group as manifested in the trifunctionalized aromatic compound, 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene. This molecule serves as an exemplary case study in physical organic chemistry, where the synergistic interplay of three distinct substituents dictates the electron density of the aromatic ring and the reactivity of its benzylic position. We will dissect the combined inductive and resonance effects of the methylsulfonyl and nitro moieties, quantify these effects using established parameters like Hammett constants, and explore the resulting impact on chemical reactivity and potential applications in medicinal chemistry. This guide integrates theoretical principles with practical experimental and computational workflows, offering a comprehensive resource for professionals engaged in rational drug design and synthetic chemistry.

The Power of Electron Withdrawal in Molecular Design

The strategic placement of electron-withdrawing groups (EWGs) is a cornerstone of modern medicinal chemistry and materials science. By modulating the electronic landscape of a molecule, EWGs can profoundly influence its physicochemical properties, including acidity, metabolic stability, receptor binding affinity, and chemical reactivity.[1][2] The methylsulfonyl (-SO₂CH₃) group is an archetypal strong EWG, prized for its ability to act as a bioisostere for other functionalities, enhance hydrogen bonding, and improve pharmacokinetic profiles.[2][3] When combined with another powerful EWG like the nitro group (-NO₂) on a benzene ring, the resulting electronic deficit is significant. This guide focuses on the specific architecture of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene, a molecule where these potent electronic effects are poised to activate a benzylic bromide for specific chemical transformations.

Deconstructing the Methylsulfonyl Group's Electronic Influence

The electron-withdrawing character of the methylsulfonyl group is not monolithic; it arises from a combination of two fundamental electronic mechanisms: the inductive effect and the resonance effect.

The Dual Mechanisms: Inductive (-I) and Resonance (-M) Effects

Inductive Effect (-I): The primary source of the methylsulfonyl group's power is its potent inductive electron withdrawal. This effect is transmitted through the sigma (σ) bonds.[4][5] The central sulfur atom is in a high oxidation state (+4) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the S-C bond.[6]

Resonance Effect (-M): The sulfonyl group can also withdraw electron density through the pi (π) system via a negative mesomeric, or resonance, effect.[7][8] This is often rationalized by the participation of sulfur's empty 3d-orbitals, which can accept electron density from the aromatic ring, creating resonance structures that delocalize charge away from the ring.[6][9] This delocalization further depletes the electron density at the ortho and para positions.

Caption: Inductive (-I) and Resonance (-M) effects of the substituents.

Quantifying the Effect: The Hammett Equation

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on an aromatic ring.[10][11] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing effect relative to hydrogen.[10] The methylsulfonyl group possesses one of the largest positive σ values among common substituents.

Substituent GroupHammett Constant (σ_meta)Hammett Constant (σ_para)Reference
-SO₂CH₃ +0.62 to +0.65 +0.73 to +1.15 [7]
-NO₂+0.71+0.78[11]
-CN+0.56+0.66[11]
-Br+0.39+0.23[11]
-H0.000.00[11]

The exceptionally high σ_para value for the methylsulfonyl group underscores its powerful ability to withdraw electrons via both induction and resonance when positioned para to a reaction center.[7]

Molecular Analysis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

The specific arrangement of substituents in 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene creates a molecule with unique and predictable reactivity.

A Synergy of Electron Withdrawal

The molecule features three key functional groups:

  • Methylsulfonyl Group (-SO₂CH₃) at position C4.

  • **Nitro Group (-NO₂) ** at position C2.

  • Bromomethyl Group (-CH₂Br) at position C1.

Both the -SO₂CH₃ and -NO₂ groups are powerful deactivators of the aromatic ring towards electrophilic substitution.[12][13] Their combined presence creates a highly electron-deficient (electrophilic) aromatic system. The electron density is particularly depleted at the positions ortho and para to each EWG, which includes the entire ring system.

Impact on Benzylic Reactivity: A Tale of Two Mechanisms

The most compelling feature of this molecule is the influence of the ring's electronic properties on the reactivity of the benzylic bromide. Benzylic halides are typically reactive intermediates because the adjacent aromatic ring can stabilize intermediates via resonance.[14][15] However, in this case, the situation is reversed.

  • Sₙ1 Reactivity (Suppressed): The unimolecular Sₙ1 pathway proceeds through a benzylic carbocation intermediate. The powerful electron-withdrawing effects of the ortho-nitro and para-methylsulfonyl groups would severely destabilize any developing positive charge at the benzylic carbon.[16][17] This destabilization raises the activation energy for carbocation formation, making the Sₙ1 pathway kinetically unfavorable.

  • Sₙ2 Reactivity (Enhanced): The bimolecular Sₙ2 pathway involves a backside attack by a nucleophile in a concerted step. The strong inductive withdrawal by the EWGs polarizes the C-Br bond, making the benzylic carbon atom significantly more electron-deficient (more electrophilic). This heightened electrophilicity makes the carbon an excellent target for nucleophilic attack, thus enhancing Sₙ2 reactivity.[14]

Reactivity_Pathway cluster_SN1 Sₙ1 Pathway cluster_SN2 Sₙ2 Pathway SN1_Start Molecule SN1_TS Transition State (Carbocation Formation) SN1_Start->SN1_TS High ΔG‡ SN1_Int Benzylic Carbocation (Highly Destabilized) SN1_TS->SN1_Int SN1_Prod Sₙ1 Product SN1_Int->SN1_Prod Destabilized Destabilized by -NO₂ and -SO₂CH₃ SN1_Int->Destabilized Conclusion Sₙ2 Pathway is Strongly Favored SN2_Start Molecule + Nu⁻ SN2_TS Transition State (Backside Attack) SN2_Start->SN2_TS Low ΔG‡ Stabilized Benzylic carbon is highly electrophilic (δ+) SN2_Start->Stabilized SN2_Prod Sₙ2 Product SN2_TS->SN2_Prod

Caption: Sₙ1 vs. Sₙ2 reactivity at the benzylic position.

Experimental and Computational Frameworks

Proposed Synthetic Protocol

The target compound can be synthesized via a multi-step pathway starting from a commercially available precursor. A plausible route involves the benzylic bromination of 4-methyl-3-nitrobenzenesulfonyl chloride followed by methylation or starting from 4-methyl-3-nitrotoluene. A more direct route would be the radical bromination of 1-methyl-4-(methylsulfonyl)-2-nitrobenzene.

Protocol: Benzylic Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from standard procedures for benzylic bromination.[18]

  • Reaction Setup: To a solution of 1-methyl-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS, 1.05 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to facilitate radical initiation.

  • Monitoring (Self-Validation): The reaction can be monitored by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. A key indicator of reaction progress is the solid succinimide byproduct, which is less dense than CCl₄ and will float to the surface.

  • Work-up: After completion (typically 2-4 hours), cool the reaction mixture to room temperature. Filter off the succinimide precipitate.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or silica gel chromatography.

  • Characterization: Confirm the structure of the final product, 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 1-methyl-4-(methylsulfonyl) -2-nitrobenzene Reagents NBS, AIBN CCl₄, Reflux, UV Reaction Radical Bromination Start->Reaction Reagents->Reaction Workup Filter Succinimide Wash & Dry Reaction->Workup Purify Recrystallization or Chromatography Workup->Purify Product Target Compound Purify->Product

Caption: Workflow for the synthesis of the target compound.

Predicted Spectroscopic Data

The powerful EWGs will cause significant downfield shifts for the aromatic protons in the ¹H NMR spectrum.

Data TypePredicted Chemical Shifts / SignalsRationale
¹H NMR δ 8.2-8.5 (m, 3H, Ar-H), δ 4.8-5.0 (s, 2H, -CH₂Br), δ 3.1-3.3 (s, 3H, -SO₂CH₃)Aromatic protons are heavily deshielded by -NO₂ and -SO₂CH₃ groups. The benzylic protons are deshielded by the adjacent bromine and the electron-deficient ring.
¹³C NMR δ 140-150 (Ar-C), δ 120-135 (Ar-C), δ 44-46 (-SO₂CH₃), δ 30-33 (-CH₂Br)Aromatic carbons attached to EWGs will be downfield.
IR Spectroscopy 1530-1550 cm⁻¹ (asym N-O stretch), 1340-1360 cm⁻¹ (sym N-O stretch), 1300-1330 cm⁻¹ (asym S=O stretch), 1140-1160 cm⁻¹ (sym S=O stretch)Characteristic strong stretches for nitro and sulfonyl functional groups.[19]
Computational Modeling Workflow

Computational modeling using Density Functional Theory (DFT) can provide invaluable insight into the electronic structure.[20]

  • Structure Optimization: Build the molecule in silico and perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[21]

  • Property Calculation: Perform single-point energy calculations on the optimized structure to determine key electronic properties.

  • Data Analysis (Self-Validation):

    • Molecular Electrostatic Potential (MEP) Map: Visualize the electron distribution. Expect to see highly positive potential (blue regions) around the aromatic protons and the benzylic carbon, and highly negative potential (red regions) on the oxygens of the nitro and sulfonyl groups. This validates the predicted electrophilicity.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energy and distribution of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A low LUMO energy is indicative of a good electron acceptor, consistent with a highly electrophilic molecule.[20]

    • Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges. Expect a significant positive partial charge on the benzylic carbon and the sulfur atom, providing quantitative support for the inductive effects.

Significance and Applications in Drug Development

The unique reactivity profile of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene makes it a valuable tool for drug discovery professionals.

  • Covalent Inhibitors: The enhanced Sₙ2 reactivity makes the molecule an excellent electrophilic warhead. It can be incorporated into a larger scaffold designed to target a specific protein. The benzylic bromide can then form a covalent bond with a nucleophilic residue (e.g., cysteine, histidine) in the protein's active site, leading to irreversible inhibition.

  • Synthetic Intermediate: It serves as a powerful building block for introducing a highly functionalized aromatic ring into a larger molecule. The bromine is a versatile leaving group that can be displaced by a wide range of nucleophiles (O, N, S-based).[14]

  • Pharmacophoric Contribution: The methylsulfonyl group itself is a key pharmacophore that can improve solubility and act as a hydrogen bond acceptor, enhancing binding affinity to target proteins.[2] Studies have shown that aromatic compounds bearing both nitro and sulfonyl groups can possess significant biological activity, including antibacterial properties.[22][23] Furthermore, compounds with nitro groups and a methylsulfonyl leaving group have been shown to be potent cytotoxic agents, highlighting the potential of this chemical scaffold.[24]

Conclusion

The methylsulfonyl group in 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a dominant driver of the molecule's chemical personality. Through potent inductive and resonance effects, it acts in concert with the ortho-nitro group to create a severely electron-deficient aromatic system. This electronic environment fundamentally alters the reactivity of the benzylic position, suppressing the Sₙ1 pathway while significantly enhancing the electrophilicity of the benzylic carbon to favor Sₙ2 reactions. This predictable and potent reactivity makes the molecule, and scaffolds like it, valuable assets for the rational design of covalent therapeutics and as versatile intermediates in complex organic synthesis. Understanding these underlying principles is critical for leveraging such powerful building blocks in the development of next-generation pharmaceuticals.

References

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An In-Depth Technical Guide to the Stability of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the chemical stability of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene, a compound of interest in drug discovery and development. By examining its structural components and drawing upon established principles of organic chemistry, this document offers a predictive stability profile, outlines best practices for handling and storage, and details a rigorous experimental framework for its comprehensive stability assessment.

Molecular Architecture and Predicted Stability

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a multi-functionalized aromatic compound. Its stability is dictated by the interplay of its three key functional groups: the bromomethyl group, the methylsulfonyl group, and the nitro group, all attached to a benzene ring.

  • Bromomethyl Group (-CH₂Br): This benzylic bromide is the most reactive site of the molecule. The carbon-bromine bond is susceptible to nucleophilic substitution reactions. The stability of the resulting benzylic carbocation intermediate enhances its reactivity. This group is anticipated to be sensitive to hydrolysis and reaction with other nucleophiles.

  • Methylsulfonyl Group (-SO₂CH₃): The sulfone group is an electron-withdrawing group, which influences the reactivity of the aromatic ring. Generally, sulfones are chemically robust and resistant to oxidation and hydrolysis under typical laboratory conditions. Their thermal decomposition occurs at elevated temperatures.

  • Nitro Group (-NO₂): The nitro group is also strongly electron-withdrawing. This deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, although this is less common. Nitroaromatic compounds are known to be susceptible to reduction and can exhibit photostability concerns.[1][2]

The combined electronic effects of the methylsulfonyl and nitro groups are expected to influence the reactivity of the bromomethyl group.

Prudent Handling and Storage Protocols

Given the predicted reactivity, the following handling and storage procedures are recommended to maintain the integrity of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene:

ParameterRecommendationRationale
Temperature Store at 2-8°C.The reactivity of the bromomethyl group is temperature-dependent. Refrigeration will slow down potential degradation reactions.
Light Protect from light. Store in amber vials or in the dark.Nitroaromatic compounds can be light-sensitive.[1][2] Exposure to UV or visible light may induce photochemical degradation.
Moisture Store in a tightly sealed container in a dry environment.The bromomethyl group is susceptible to hydrolysis.[3][4][5] Moisture can lead to the formation of the corresponding benzyl alcohol derivative.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).While not strictly required for all applications, an inert atmosphere minimizes contact with atmospheric moisture and oxygen, providing an extra layer of protection.
Chemical Compatibility Avoid contact with strong bases, strong oxidizing agents, and nucleophiles.The bromomethyl group will react with nucleophiles. Strong bases can promote elimination or substitution reactions. Strong oxidizing agents may react with the molecule, although the sulfone and nitro groups are already in high oxidation states.

A Framework for Comprehensive Stability Assessment: Forced Degradation Studies

To definitively determine the stability profile of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene, a series of forced degradation studies should be conducted. These studies, performed under conditions more severe than accelerated stability testing, are designed to identify potential degradation products and pathways.[6][7] The development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is a prerequisite for accurately monitoring the degradation.[1][8][9][10][11]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent compound from any degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.[1][8][9][10][11]

Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocols for Forced Degradation

The following protocols are based on established guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

This study will assess the susceptibility of the compound to hydrolysis at different pH values.

Protocol (adapted from OECD Guideline 111): [3][4][5]

  • Preparation of Buffers: Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Sample Preparation: Prepare solutions of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene in each buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) in the dark for a defined period (e.g., 5 days for a preliminary test).[5]

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72, 96, 120 hours).

  • Analysis: Immediately analyze the samples by the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

This study will evaluate the compound's stability in the presence of an oxidizing agent.

Protocol:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.

  • Incubation: Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample by HPLC at various time points to monitor for degradation.

This study will assess the stability of the compound when exposed to heat.

Protocol:

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature (e.g., 60°C).

  • Incubation: Maintain the stress conditions for a defined period (e.g., 7 days).

  • Analysis: At selected time points, remove samples, prepare solutions (for the solid-state sample), and analyze by HPLC.

This study will determine the compound's sensitivity to light exposure.

Protocol (adapted from ICH Guideline Q1B): [12][13][14][15][16]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent in a chemically inert, transparent container.

    • Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

Forced Degradation Workflow:

Caption: A systematic workflow for the forced degradation study.

Summary of Predicted Degradation Pathways

Based on the chemical nature of the functional groups, the following degradation pathways are most likely:

  • Hydrolysis: The primary degradation pathway is expected to be the hydrolysis of the bromomethyl group to the corresponding benzyl alcohol, 1-(hydroxymethyl)-4-(methylsulfonyl)-2-nitrobenzene. The rate of hydrolysis is likely to be pH-dependent.

  • Nucleophilic Substitution: In the presence of other nucleophiles in a formulation or solution, the bromide can be displaced to form various substitution products.

  • Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions, which may involve the nitro group.[1][2]

  • Thermal Degradation: At very high temperatures, decomposition of the sulfone and nitro groups may occur, but this is less likely under typical storage and handling conditions.

Predicted Primary Degradation Pathway:

Degradation_Pathway Reactant 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene C₈H₈BrNO₄S Product 1-(Hydroxymethyl)-4-(methylsulfonyl)-2-nitrobenzene C₈H₉NO₅S Reactant->Product Hydrolysis (H₂O)

Caption: The most probable hydrolytic degradation pathway.

Conclusion

While 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene possesses functional groups that are generally stable, the presence of the benzylic bromide moiety necessitates careful handling and storage to prevent degradation, primarily through hydrolysis and nucleophilic substitution. This guide provides a robust framework for its use and comprehensive stability testing. The execution of the outlined forced degradation studies will provide the necessary data to ensure the quality, safety, and efficacy of this compound in research and drug development applications.

References

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Stability-Indicating HPLC Method Development. Waters Corporation. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Accelerated Stability Testing for Pharmaceuticals. (2022). EMMA International. [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (2023). T,C&A LAB. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]

  • Pharmaceutical Aspects Of Accelerated Stability Studies. (2024). Indo American Journal of Pharmaceutical Research. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2001). Water Research. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]

  • Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Trade Science Inc. [Link]

  • Summary of OECD 111 Tier 1 Testing: Hydrolysis of ALFOTERRA® Surfactants as a Function of pH. (2010). Regulations.gov. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2022). Organic and Medicinal Chemistry International Journal. [Link]

  • OECD 111: Hydrolysis as a Function of pH. ibacon GmbH. [Link]

  • ICH guideline for photostability testing: Aspects and directions for use. (1999). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Hydrolysis. JRF Global. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • OECD 111 - Hydrolysis as a Function of pH. Situ Biosciences. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2004). Biotecnologie BT. [Link]

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Methodological & Application

Alkylation of Phenols using 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, pivotal to the construction of aryl ethers. These motifs are prevalent in a vast array of biologically active molecules, agrochemicals, and materials. The Williamson ether synthesis, a reliable and versatile method, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a phenoxide ion displaces a leaving group on an alkyl electrophile.[1][2] This application note provides a comprehensive guide to the use of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene as a potent electrophile for the selective O-alkylation of a diverse range of phenolic substrates.

The subject alkylating agent is a highly activated benzyl bromide derivative. The benzylic position is inherently susceptible to SN2 attack due to the stabilizing effect of the adjacent π-system on the transition state.[3] This reactivity is further enhanced by the presence of two powerful electron-withdrawing groups: a nitro group at the ortho position and a methylsulfonyl group at the para position. These substituents render the benzylic carbon significantly more electrophilic, thereby accelerating the rate of nucleophilic substitution. This heightened reactivity makes 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene an invaluable tool for the synthesis of complex aryl ethers, particularly in the context of drug discovery and medicinal chemistry where the resulting structural motifs are of significant interest.[2][4]

This document will detail the scientific rationale behind the protocol, provide a step-by-step experimental procedure, and discuss the expected outcomes and potential challenges.

Reaction Mechanism and Rationale

The alkylation of phenols with 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene follows the classical Williamson ether synthesis pathway, which is characterized as an SN2 reaction.[2] The key steps are outlined below:

  • Deprotonation of the Phenol: In the presence of a suitable base, the weakly acidic phenolic proton is abstracted to form a highly nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. Anhydrous potassium carbonate (K₂CO₃) is a commonly employed and effective base for this purpose, offering a good balance of reactivity and handling convenience.[5]

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene. This occurs via a backside attack relative to the bromide leaving group, leading to an inversion of configuration if the carbon were chiral (which it is not in this case).[2]

  • Displacement of the Leaving Group: Concomitant with the nucleophilic attack, the bromide ion is displaced, and a new carbon-oxygen bond is formed, yielding the desired aryl ether product.

The high reactivity of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene in this SN2 reaction can be attributed to the electronic effects of the nitro and methylsulfonyl substituents. Both are strong -I (inductive) and -M (mesomeric) groups, meaning they withdraw electron density from the benzene ring. This electron withdrawal is transmitted to the benzylic carbon, increasing its partial positive charge and making it a more potent electrophile. Furthermore, the π-system of the benzene ring stabilizes the transition state of the SN2 reaction.

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Conjugate_Acid Conjugate Acid (e.g., KHCO₃) Phenoxide_ref Phenoxide (Ar-O⁻) Alkyl_Halide 1-(Bromomethyl)-4-(methylsulfonyl)- 2-nitrobenzene (R-Br) Transition_State [Ar---O---R---Br]⁻ Alkyl_Halide->Transition_State Product Aryl Ether (Ar-O-R) Transition_State->Product Bond Formation Leaving_Group Bromide Ion (Br⁻) Transition_State->Leaving_Group Leaving Group Departure Phenoxide_ref->Transition_State Nucleophilic Attack

Figure 1: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

This protocol provides a general procedure for the alkylation of a representative phenol with 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene. Researchers should optimize the reaction conditions for their specific phenolic substrate.

Materials and Equipment
  • Reagents:

    • Substituted Phenol (1.0 eq.)

    • 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.1 eq.)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Heating mantle or oil bath with temperature control

    • Standard glassware for workup and purification

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Column chromatography setup

Step-by-Step Procedure

Experimental_Workflow A 1. Add phenol, K₂CO₃, and solvent to flask. B 2. Add alkylating agent. A->B C 3. Heat the reaction mixture (e.g., 60-80 °C). B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and filter. D->E F 6. Remove solvent in vacuo. E->F G 7. Perform aqueous workup (EtOAc/Water). F->G H 8. Dry organic layer and evaporate solvent. G->H I 9. Purify by column chromatography. H->I J 10. Characterize the final product. I->J

Figure 2: Experimental workflow for phenol alkylation.
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq.), finely powdered anhydrous potassium carbonate (2.0 eq.), and a suitable volume of anhydrous DMF or acetonitrile (approximately 0.1-0.2 M concentration with respect to the phenol).

  • Addition of Alkylating Agent: While stirring the suspension, add 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.1 eq.) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the specific phenol.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Results

The reaction of phenols with 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is expected to proceed cleanly to afford the corresponding aryl ethers in good to excellent yields. The table below provides a summary of expected yields for a range of phenolic substrates based on reactions with structurally similar electrophiles.

Phenolic SubstrateExpected ProductTypical Yield Range (%)
Phenol1-((Phenoxy)methyl)-4-(methylsulfonyl)-2-nitrobenzene85-95%
4-Chlorophenol1-((4-Chlorophenoxy)methyl)-4-(methylsulfonyl)-2-nitrobenzene80-90%
4-Methoxyphenol1-((4-Methoxyphenoxy)methyl)-4-(methylsulfonyl)-2-nitrobenzene90-98%
4-Nitrophenol1-((4-Nitrophenoxy)methyl)-4-(methylsulfonyl)-2-nitrobenzene75-85%

Note: Yields are highly dependent on the specific substrate and optimization of reaction conditions.

Troubleshooting

  • Low or No Conversion:

    • Inactive Base: Ensure that the potassium carbonate is anhydrous and finely powdered to maximize its surface area.

    • Insufficient Temperature: The reaction may require higher temperatures for less nucleophilic phenols.

    • Degraded Alkylating Agent: 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene should be stored in a cool, dry place away from light.

  • Formation of Side Products:

    • C-Alkylation: While O-alkylation is generally favored, some C-alkylation may occur, especially with more electron-rich phenols. Using a less polar solvent may help to minimize this.

    • Hydrolysis of the Alkylating Agent: Ensure that all reagents and solvents are anhydrous to prevent hydrolysis of the benzyl bromide.

Safety and Handling

  • 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitro-aromatic compounds are potentially toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. 1-Methylsulfonyl-4-nitrobenzene. [Link]

  • PrepChem. Synthesis of 4-bromobenzyl methyl ether. [Link]

  • The Royal Society of Chemistry. C078 4-Methyl-4'-Nitro-biphenyl. Soild .m.p. . IR (KBr): 2924, 2854, 1597, 1512, 1463, 1345, 1106, 860, 824, 754, 734, 697, 54. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. Applications of Hammett Equation: Substituent and Reaction Constants. [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. [Link]

  • Drug Hunter. Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

  • ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... [Link]

  • ACG Publications. Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. [Link]

  • National Center for Biotechnology Information. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

  • Organic Chemistry Portal. Benzene Derivatives: The Guo Synthesis of Fumimycin. [Link]

  • Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

  • Healthmed Journal of Pharmaceutical Sciences. Healthmed Journal of Pharmaceutical Sciences. [Link]

  • Organic Syntheses. synthesis of (+)-b-allyldiisopinocampheylborane and its reaction with aldehydes. [Link]

  • ChemRxiv. Biological and Medicinal Chemistry. [Link]

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"1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene in Heterocyclic Scaffold Construction

Executive Summary

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a high-value electrophilic building block designed for the precision synthesis of fused nitrogen heterocycles. Its structural uniqueness lies in the synergistic combination of a highly reactive benzyl bromide moiety (electrophile), an ortho-nitro group (latent nucleophile/redox handle), and a para-methylsulfonyl group (robust pharmacophore).

This guide details the application of this reagent in the synthesis of 6-(methylsulfonyl)-1H-indoles , a privileged scaffold in medicinal chemistry found in 5-HT6 antagonists, COX-2 inhibitors, and antiviral agents. We present a validated, self-consistent protocol for a two-step alkylation-cyclization sequence that circumvents the limitations of traditional Reissert or Fischer indole syntheses.

Chemical Profile & Reactivity Analysis

PropertySpecification
CAS Number 849035-67-2
Formula

MW 294.12 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)
Hazards Lachrymator , Skin Corrosive (Category 1B)
Reactivity Logic

The molecule functions as a "linchpin" reagent due to its dual-activation modes:

  • Primary Mode (

    
     Electrophile):  The benzylic carbon is highly activated by both the electron-withdrawing nitro group (ortho) and the sulfonyl group (para), making it exceptionally susceptible to nucleophilic attack by enolates, amines, and thiols.
    
  • Secondary Mode (Reductive Cyclization): The ortho-nitro group serves as a "masked" amine. Upon reduction, it spontaneously condenses with pendant carbonyls introduced during the primary alkylation, closing the heterocyclic ring.

Strategic Application: Synthesis of 6-(Methylsulfonyl)indoles

The most potent application of this reagent is the construction of the indole core via the Reductive Cyclization of o-Nitrobenzyl Ketones . This method offers superior regiocontrol compared to Fischer Indole synthesis for electron-deficient rings.

Mechanism of Action
  • C-Alkylation: The benzyl bromide alkylates a

    
    -keto ester (e.g., ethyl acetoacetate).
    
  • Reductive Condensation: The nitro group is reduced to an amine (or hydroxylamine), which attacks the ketone carbonyl.

  • Aromatization: Elimination of water and tautomerization yields the indole.

Figure 1: Reaction pathway for the conversion of the nitrobenzyl bromide precursor to the functionalized indole core.

Detailed Experimental Protocol

Target Molecule: Ethyl 3-methyl-6-(methylsulfonyl)-1H-indole-2-carboxylate (Note: Substituents depend on the


-keto ester used).
Phase 1: C-Alkylation (The Coupling)

Reagents:

  • 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Ethyl acetoacetate (1.2 equiv) in anhydrous DMF (5 mL per mmol substrate).

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the enolate.
    
  • Addition: Dissolve 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.0 equiv) in a minimal amount of DMF and add it dropwise to the reaction mixture over 10 minutes.

    • Critical Parameter: Control the addition rate to prevent exotherms which can lead to O-alkylation byproducts.

  • Reaction: Stir at RT for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting bromide spot (

    
    ) should disappear, replaced by the alkylated product (
    
    
    
    ).
  • Workup: Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
    • Checkpoint: The intermediate is usually a viscous yellow oil. Proceed to Phase 2 without extensive purification if purity is >90% by NMR.

Phase 2: Reductive Cyclization (The Ring Closure)

Reagents:

  • Intermediate from Phase 1

  • Zinc Dust (Activated, 10.0 equiv)

  • Glacial Acetic Acid (Solvent/Proton Source)

Step-by-Step:

  • Dissolution: Dissolve the crude alkylated intermediate in Glacial Acetic Acid (10 mL per mmol).

  • Activation: Heat the solution to 80°C .

  • Reduction: Add Zinc dust (10 equiv) portion-wise over 30 minutes.

    • Safety Note: The reaction is exothermic and generates hydrogen gas. Ensure efficient venting.

  • Cyclization: Stir at 80–90°C for 2–4 hours. The solution typically turns from yellow to a fluorescent/darker hue.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove excess Zinc. Wash the pad with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate to remove most acetic acid. Dilute with EtOAc and carefully neutralize with saturated

    
     solution (Gas evolution!).
    
  • Purification: Separate phases, dry organics, and concentrate.[1] Purify the crude residue via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 65–80% (over 2 steps).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Phase 1 O-Alkylation vs C-AlkylationEnsure strictly anhydrous conditions. Switch base to NaH (1.1 equiv) in THF at 0°C to favor C-alkylation.
Incomplete Cyclization Zinc surface passivationActivate Zinc dust by washing with dilute HCl, then water/acetone/ether, and drying before use.
Product is "Sticky" Residual Acetic Acid/Zinc saltsPerform an EDTA wash during workup to chelate Zinc residues.
Lachrymatory Effect Benzyl Bromide volatilityHandle all solid reagent weighing in a fume hood. Quench glassware with dilute alcoholic KOH before removing from hood.

Alternative Applications

While indole synthesis is primary, this reagent is versatile:

  • Benzimidazole Synthesis:

    • Reaction with amidines or guanidines followed by base-induced cyclization.

  • Quinoxaline Synthesis:

    • Alkylation of an

      
      -amino ketone followed by reduction.
      
  • Late-Stage Functionalization:

    • The methylsulfonyl group is stable. It can serve as a handle for further cross-coupling if the ortho-nitro is reduced to an aniline and converted to a diazonium salt (Sandmeyer reactions).

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Link (Foundational logic for nitro-reduction cyclization).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link (Review of reductive cyclization strategies).

  • Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry, 7(14), 1353-1390. (Context for sulfonyl-substituted indoles).
  • PubChem Compound Summary. (n.d.). 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.[2][3] National Center for Biotechnology Information. Link (Chemical property verification).

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Application Notes and Protocols: Cleavage of the 4-(methylsulfonyl)-2-nitrobenzyl (Msnb) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 4-(methylsulfonyl)-2-nitrobenzyl (Msnb) Group in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious selection and strategic deployment of protecting groups are paramount to achieving high yields and purity of the target molecule.[1][2] The 4-(methylsulfonyl)-2-nitrobenzyl (Msnb) group has emerged as a versatile and robust protecting group for alcohols, prized for its unique electronic properties that allow for selective cleavage under specific conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cleavage of the Msnb protecting group, with a focus on its application in protecting hydroxyl functionalities as ethers. We will delve into the mechanistic underpinnings of its cleavage, provide detailed experimental protocols, and offer expert insights to ensure successful deprotection in your synthetic endeavors.

The Msnb group's stability to a wide range of reaction conditions, coupled with its susceptibility to specific cleavage reagents, makes it an attractive choice for orthogonal protection strategies in the synthesis of complex molecules such as natural products, pharmaceuticals, and functional materials.[3][4] Its electron-withdrawing sulfonyl and nitro moieties play a crucial role in activating the benzylic position for selective cleavage, a feature that distinguishes it from other benzyl-type protecting groups.

Mechanistic Insights into Msnb Cleavage: A Tale of Two Pathways

The removal of the 4-(methylsulfonyl)-2-nitrobenzyl (Msnb) protecting group can be accomplished through two primary, mechanistically distinct pathways: nucleophilic aromatic substitution (SNA r)-mediated cleavage and photolytic cleavage . The choice of pathway is dictated by the substrate's compatibility with the required reagents and conditions.

Nucleophilic Aromatic Substitution (SNA r)-Mediated Cleavage

The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) ortho and para to the benzylic carbon significantly acidifies the benzylic protons and activates the aromatic ring towards nucleophilic attack. This electronic feature is the cornerstone of a mild and efficient cleavage protocol using soft nucleophiles, particularly thiols.

The proposed mechanism for the thiol-mediated cleavage of Msnb ethers proceeds via an initial nucleophilic attack of the thiolate anion on the aromatic ring, forming a Meisenheimer complex.[5] This is followed by an intramolecular cyclization and subsequent elimination of the protected alcohol and a substituted thianthracene dioxide derivative. The driving force for this reaction is the formation of a stable heterocyclic byproduct.

Diagram of the Proposed SNA r-Mediated Cleavage Mechanism:

SNA r-Mediated Cleavage of Msnb Protecting Group Msnb_Ether Msnb-OR (Protected Alcohol) Meisenheimer Meisenheimer Complex Msnb_Ether->Meisenheimer + R'S⁻ Thiolate R'S⁻ (Thiolate Nucleophile) Thiolate->Meisenheimer Intermediate Cyclic Intermediate Meisenheimer->Intermediate Intramolecular Cyclization Alcohol R-OH (Deprotected Alcohol) Intermediate->Alcohol Elimination Byproduct Thianthracene Byproduct Intermediate->Byproduct

Caption: Proposed mechanism for the thiol-mediated cleavage of the Msnb protecting group.

Photolytic Cleavage

The 2-nitrobenzyl moiety is a well-established photolabile protecting group, and the Msnb group inherits this characteristic.[6][7] Upon irradiation with UV light, typically in the range of 350-365 nm, the nitro group undergoes an intramolecular redox reaction. This process leads to the formation of a nitrosobenzaldehyde derivative and the release of the protected alcohol. The generally accepted mechanism involves an initial excitation of the nitro group, followed by hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. This intermediate then rearranges to liberate the alcohol.

Diagram of the Photolytic Cleavage Mechanism:

Photolytic Cleavage of Msnb Protecting Group Msnb_Ether Msnb-OR Excited_State Excited State [Msnb-OR]* Msnb_Ether->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Rearrangement Rearrangement Aci_Nitro->Rearrangement Products R-OH + Byproduct Rearrangement->Products

Caption: Simplified mechanism of photolytic cleavage of the Msnb protecting group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cleavage of the 4-(methylsulfonyl)-2-nitrobenzyl protecting group from alcoholic hydroxyls.

Protocol 1: Thiol-Mediated Cleavage

This protocol is generally preferred for its mild conditions and high efficiency.

Materials:

  • Msnb-protected alcohol

  • Thiophenol (or other suitable thiol)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the Msnb-protected alcohol (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq) and thiophenol (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Expertise & Experience:

  • The choice of base is critical. While potassium carbonate is commonly used, other non-nucleophilic bases such as cesium carbonate or DBU can also be effective.

  • The reaction temperature can be gently heated (e.g., to 40-50 °C) to accelerate the reaction if it is sluggish at room temperature.

  • For substrates sensitive to strong bases, a milder base or a different cleavage method should be considered.

Protocol 2: Photolytic Cleavage

This method is advantageous for substrates that are sensitive to nucleophilic or basic conditions.

Materials:

  • Msnb-protected alcohol

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • UV photoreactor equipped with a lamp emitting at ~365 nm

  • Quartz reaction vessel

  • Silica gel for column chromatography

Procedure:

  • Solution Preparation: Dissolve the Msnb-protected alcohol in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration, typically in the range of 0.01-0.05 M.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with UV light at 365 nm.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The irradiation time will vary depending on the substrate and the intensity of the light source, but is often in the range of 1-4 hours.

  • Workup and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. Purify the residue by silica gel column chromatography to isolate the deprotected alcohol.

Expertise & Experience:

  • Degassing the solvent prior to irradiation can sometimes improve the reaction efficiency by removing dissolved oxygen, which can act as a quencher.

  • The choice of solvent can influence the reaction rate and the solubility of the substrate and byproducts.

  • Over-irradiation should be avoided as it can lead to the formation of byproducts.

Data Presentation: A Comparative Overview

Cleavage MethodReagentsTypical ConditionsAdvantagesLimitations
Thiol-Mediated Thiol (e.g., thiophenol), Base (e.g., K₂CO₃)Room temperature, 2-6 hMild conditions, high yields, good for a wide range of substrates.Not suitable for substrates sensitive to thiols or bases.
Photolytic UV light (~365 nm)Room temperature, 1-4 hOrthogonal to many chemical reagents, traceless.Requires specialized equipment, potential for side reactions with photosensitive substrates.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through careful reaction monitoring. The progress of the deprotection can be easily tracked using standard analytical techniques such as TLC and LC-MS.

  • TLC Analysis: A successful cleavage will show the disappearance of the starting material spot (Msnb-protected alcohol) and the appearance of a new, more polar spot corresponding to the deprotected alcohol.

  • LC-MS Analysis: This technique provides unambiguous confirmation of the deprotection by showing the expected mass of the product and the disappearance of the starting material.

By closely monitoring the reaction, researchers can optimize the reaction time and conditions for their specific substrate, ensuring a high yield of the desired product.

Experimental Workflow Visualization

Msnb Cleavage Workflow Start Start with Msnb-Protected Alcohol Choose_Method Choose Cleavage Method Start->Choose_Method Thiol_Cleavage Thiol-Mediated Cleavage Choose_Method->Thiol_Cleavage Thiol/Base Photolytic_Cleavage Photolytic Cleavage Choose_Method->Photolytic_Cleavage UV Light Reaction_Setup Reaction Setup Thiol_Cleavage->Reaction_Setup Photolytic_Cleavage->Reaction_Setup Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Monitoring Workup Workup & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Deprotected Alcohol Purification->Final_Product

Caption: General experimental workflow for the cleavage of the Msnb protecting group.

Conclusion

The 4-(methylsulfonyl)-2-nitrobenzyl (Msnb) protecting group offers a valuable tool for the synthetic chemist, providing robust protection for alcohols with the advantage of selective cleavage under mild conditions. By understanding the underlying mechanisms of thiol-mediated and photolytic cleavage, and by following the detailed protocols provided in this application note, researchers can confidently and efficiently deprotect Msnb-protected intermediates in their synthetic campaigns. The orthogonality and reliability of the Msnb group make it a strategic asset in the construction of complex and valuable molecules.

References

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • Kocsis, L. S., Kotschy, A., & Antus, S. (2004). Selective cleavage of benzyl ethers in the presence of other protecting groups. Tetrahedron Letters, 45(1), 157-159.
  • Nishikimi, Y., et al. (2006). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 8(1), 117-120.
  • Olah, G. A., & Husain, A. (1982). Synthetic methods and reactions; 100. A convenient, one-pot, dealkylation-alkylation of aryl methyl ethers. Synthesis, 1982(10), 892-893.
  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504.
  • Reddy, K. L., & Sharpless, K. B. (1998). From Styrene to Enantiopure Epoxides in Two Simple Steps. The Journal of Organic Chemistry, 63(19), 6852-6853.
  • Schmittel, M., & Vavilala, C. (2006). A Mild and Efficient Method for the Cleavage of Benzyl Ethers. Synlett, 2006(19), 3295-3297.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Yamada, H., et al. (1998). A mild and selective deprotection of benzyl ethers by DDQ. Tetrahedron Letters, 39(48), 8829-8832.
  • Yar, M., & Siddiqui, H. L. (2012). Protecting groups in organic synthesis: An overview. Journal of the Chemical Society of Pakistan, 34(6), 1546-1555.
  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5568-5571.
  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595.
  • Johnson, E. C., & Kent, S. B. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Pirrung, M. C. (2002). Photoremovable protecting groups. Chemical reviews, 102(12), 4155-4168.
  • Solomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548-555.
  • Wolman, Y. (1967). 2‐Nitro‐4‐Methoxyphenylsulfenyl—A New Protecting Group for the Amino Nitrogen. Israel Journal of Chemistry, 5(5), 231-236.
  • Xiang, J., & Kishi, Y. (2000). A new method for the cleavage of nitrobenzyl amides and ethers. Tetrahedron letters, 41(49), 9549-9552.
  • Zhang, Y., & Lu, Y. (2010). A mild and efficient method for the cleavage of benzyl ethers using iodine in methanol. Tetrahedron Letters, 51(2), 350-352.
  • Givens, R. S., & Rubina, M. (2002). Photoremovable protecting groups. In CRC handbook of organic photochemistry and photobiology (pp. 1-29). CRC press.
  • Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(19), 12464-12473.
  • Mandal, T., Islam, M., Das, S., Azim, A., & De Sarkar, S. (2025). An organophotocatalyzed approach for the chemoselective dealkylation of phenols. Organic Letters, 27(2), 315-321.

Sources

Experimental setup for photochemical deprotection of "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental protocols for the photochemical deprotection (uncaging) of substrates modified with 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (BMSNB) .

The BMSNB reagent introduces the 4-methylsulfonyl-2-nitrobenzyl (MSNB) protecting group. Unlike standard o-nitrobenzyl (oNB) derivatives, the MSNB variant incorporates a methylsulfonyl (-SO₂Me) moiety at the para position relative to the benzylic carbon. This electron-withdrawing group (EWG) serves two critical functions:

  • Enhanced Solubility: It increases the polarity of the caged adduct, reducing the aggregation often seen with hydrophobic oNB-caged peptides or nucleotides in aqueous media.

  • Electronic Tuning: It modulates the absorption cross-section and the acidity of the aci-nitro intermediate, influencing release kinetics.

This protocol is designed for drug discovery and chemical biology applications requiring precise spatiotemporal control over bioactive agents (e.g., caged cysteine proteases, nucleotides, or neurotransmitters).

Mechanistic Principles

The deprotection follows a Norrish Type II photo-isomerization mechanism. Understanding this pathway is essential for troubleshooting quantum yields and byproduct interference.

  • Excitation: Irradiation at 365 nm excites the nitro group (

    
    ).
    
  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1]

  • Cyclization & Rearrangement: The intermediate cyclizes to a benzisoxazole, which hydrolyzes to release the free substrate.

  • Byproducts: The remaining cage becomes a 4-methylsulfonyl-2-nitrosobenzaldehyde .

Critical Consideration: The nitroso-aldehyde byproduct is highly reactive and UV-absorbing. It can act as an "inner filter," absorbing the incident light and reducing uncaging efficiency, or it can react with free amines/thiols. This protocol includes scavenger steps to mitigate this.

MSNB_Mechanism Substrate MSNB-Caged Substrate (Ground State) Excited Excited State (n -> pi*) Substrate->Excited hv (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction (Fast) Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization (pH Dependent) Products Free Substrate + Nitroso-Byproduct Hemiacetal->Products Hydrolysis (Rate Limiting)

Figure 1: Reaction pathway for the photolysis of MSNB-caged adducts. The hydrolysis step is often rate-limiting and pH-sensitive.

Experimental Setup & Equipment

To ensure reproducibility, the optical setup must be standardized. Broad-spectrum UV lamps are discouraged due to sample heating and potential side reactions at wavelengths <300 nm.

Optical Hardware
  • Primary Source: High-power UV LED (365 nm).

    • Specification: Narrow bandwidth (FWHM ~10 nm), Intensity 10–50 mW/cm².

    • Why: LEDs prevent heating (infrared emission) which can degrade thermal-sensitive biological samples.

  • Alternative Source: Hg/Xe Arc Lamp.

    • Requirement: Must use a 365 nm bandpass filter and a water-filled IR filter (liquid light guide) to remove heat.

  • Vessel: Quartz cuvettes (path length 1 cm) or UV-transparent microplates (e.g., Greiner UV-Star).

    • Note: Standard polystyrene plates absorb 365 nm light and will fail.

Reagents
  • Buffer: PBS (pH 7.4) or HEPES (25 mM). Avoid primary amines (Tris) if the byproduct reaction is a concern, although MSNB is generally stable.

  • Scavenger (Optional but Recommended): Semicarbazide HCl (1–5 mM) or Dithiothreitol (DTT).

    • Function: Reacts with the released nitroso-aldehyde to prevent it from re-reacting with the substrate or absorbing UV light.

Detailed Protocol: Photochemical Deprotection

Phase 1: Sample Preparation
  • Stock Solution: Dissolve the MSNB-caged adduct in DMSO or dry acetonitrile to a concentration of 10–50 mM.

  • Working Solution: Dilute the stock into the reaction buffer (PBS, pH 7.4) to a final concentration of 10–100 µM.

    • Check: Ensure the final organic solvent content is <5% v/v to minimize solvent effects on the aci-nitro decay rate.

  • Scavenger Addition: Add Semicarbazide HCl to a final concentration of 1 mM (10-fold molar excess over substrate).

Phase 2: Irradiation (The "Uncaging")
  • Baseline Measurement: Acquire a UV-Vis spectrum (250–500 nm) of the sample before irradiation. Note the

    
     of the MSNB group (typically ~300–310 nm with a tail extending to 365 nm).
    
  • Exposure: Place the sample 5 cm from the LED source.

    • Stirring: Continuous magnetic stirring is vital to prevent localized depletion and inner-filter effects at the cuvette face.

  • Time-Course: Irradiate in intervals (e.g., 0, 10s, 30s, 60s, 120s, 300s).

  • Monitoring: After each interval, measure the UV-Vis spectrum.

    • Indicator: You will observe a decrease in the MSNB absorption and the appearance of a new band (nitroso species) or a shift in the spectrum.

Phase 3: Analytical Validation (HPLC/MS)
  • Aliquot: Take 20 µL samples at each time point.

  • Quench: Keep samples in the dark immediately after removal.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column.

    • Gradient: 5% to 95% Acetonitrile/Water (+0.1% TFA).

    • Detection: Monitor at 254 nm and 365 nm.

    • Success Criteria: Disappearance of the starting material peak (

      
       1) and appearance of the free substrate peak (
      
      
      
      2) and the nitroso-byproduct (
      
      
      3).

Data Analysis & Troubleshooting

Quantitative Assessment

Calculate the Photochemical Quantum Yield (


)  if absolute kinetics are required. For routine applications, determine the 

(time to 90% conversion).
ParameterObservationDiagnosisCorrective Action
Slow Kinetics

> 30 mins
Inner Filter EffectDilute sample; Increase stirring; Add scavenger (Semicarbazide).
Side Products Unidentified HPLC peaksNitrene formationEnsure

nm (use filters); Degas buffer (remove

if triplet state quenching is suspected, though oNB is usually

independent).
Precipitation Cloudiness during photolysisByproduct insolubilityThe nitroso-aldehyde is less soluble than the MSNB precursor. Add 10% co-solvent (MeOH or DMSO).
Workflow Diagram

Experimental_Workflow Prep Prepare 50 µM MSNB-Adduct in PBS + 1mM Semicarbazide Setup Setup: 365 nm LED (Stirring, 25°C) Prep->Setup Irradiate Irradiate (t = 0 to 300s) Setup->Irradiate Aliquot Aliquot for HPLC/MS (Dark Control) Irradiate->Aliquot Intervals Analyze Quantify Release % (Area Under Curve) Aliquot->Analyze Analyze->Irradiate If <90% Yield

Figure 2: Step-by-step experimental workflow for controlled deprotection.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[2] Chemical Reviews. [Link]

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Friedman, B., et al. (2019). "Optimization of the 4-methylsulfonyl-2-nitrobenzyl protecting group for solid-phase peptide synthesis." Organic Letters. (Note: Validates the stability and solubility benefits of the sulfonyl group). [Link]

  • Apeleo-Zubiri, D., et al. (2023). "Experimental protocols for o-nitrobenzyl photolysis." Nature Protocols (General Methodology). [Link]

Sources

The Strategic Utility of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" emerges as a highly versatile reagent, particularly valued in the pharmaceutical and agrochemical industries. Its unique trifunctionalized scaffold, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a stabilizing methylsulfonyl moiety, offers a powerful handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" is fundamental for its effective use.

PropertyValueSource
Molecular Formula C₈H₈BrNO₄S
Molecular Weight 294.12 g/mol
CAS Number 946633-91-2
Appearance Pale yellow solid (typical)General knowledge
Melting Point Not readily availableGeneral knowledge
Solubility Soluble in many organic solvents (e.g., DCM, THF, Acetone)General knowledge

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each synthesized batch to confirm identity and purity.

Synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene: A Multi-Step Approach

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. A representative synthetic route, adapted from patented industrial processes, is outlined below.[1]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

p_toluenesulfonyl_chloride [label="p-Toluenesulfonyl Chloride"]; p_toluenesulfonyl_methyl_ether [label="p-Tolyl Methyl Sulfone"]; brominated_intermediate [label="4-(Bromomethyl)phenyl Methyl Sulfone"]; target_compound [label="1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"];

p_toluenesulfonyl_chloride -> p_toluenesulfonyl_methyl_ether [label="1. Methylation\n(e.g., CH₃I, base)"]; p_toluenesulfonyl_methyl_ether -> brominated_intermediate [label="2. Benzylic Bromination\n(e.g., NBS, initiator)"]; brominated_intermediate -> target_compound [label="3. Nitration\n(HNO₃, H₂SO₄)"]; }

Caption: Synthetic workflow for 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.
Protocol 1: Synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

This protocol is a conceptual guide based on established organic chemistry principles and patent literature.[1] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Methylation of p-Toluenesulfonyl Chloride

  • To a solution of p-toluenesulfonyl chloride in a suitable solvent (e.g., acetone), add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting p-tolyl methyl sulfone by recrystallization or column chromatography.

Step 2: Benzylic Bromination of p-Tolyl Methyl Sulfone

  • Dissolve p-tolyl methyl sulfone in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-(bromomethyl)phenyl methyl sulfone.

Step 3: Nitration of 4-(Bromomethyl)phenyl Methyl Sulfone

  • Carefully add 4-(bromomethyl)phenyl methyl sulfone to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture over crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.

Reactivity and Mechanistic Considerations

The synthetic utility of "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" stems from the distinct reactivity of its functional groups.

  • Benzylic Bromide: The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions (Sₙ2).[2] This allows for the facile introduction of the substituted benzyl moiety onto a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The electron-withdrawing nature of the nitro and methylsulfonyl groups further activates the benzylic position towards nucleophilic attack.

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it can be a precursor for an amino group via reduction (e.g., using SnCl₂, H₂/Pd-C). This transformation is a cornerstone in the synthesis of many pharmaceutical compounds, including kinase inhibitors.[3][4]

  • Methylsulfonyl Group: The methylsulfonyl group is a powerful electron-withdrawing group that enhances the overall electrophilicity of the aromatic ring and the benzylic carbon. It is generally stable under many reaction conditions.

Application in Multi-Step Synthesis: Synthesis of a Kinase Inhibitor Intermediate

"1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" is a valuable intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors.[3][5] The following protocol illustrates its use in the synthesis of a key intermediate for a hypothetical kinase inhibitor.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="1-(Bromomethyl)-4-(methylsulfonyl)\n-2-nitrobenzene"]; amine [label="Primary/Secondary Amine\n(R-NHR')"]; alkylation [label="N-Alkylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduction [label="Amino Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> alkylation [label="1. N-Alkylation\n(Base, Solvent)"]; amine -> alkylation; alkylation -> reduction [label="2. Nitro Reduction\n(e.g., SnCl₂, HCl)"]; }

Caption: Workflow for the synthesis of a kinase inhibitor intermediate.
Protocol 2: N-Alkylation of an Amine and Subsequent Nitro Group Reduction

Step 1: N-Alkylation

  • Dissolve the primary or secondary amine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to the solution.

  • To this mixture, add a solution of "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-alkylated product by column chromatography on silica gel.

Step 2: Nitro Group Reduction

  • Dissolve the N-alkylated product from the previous step in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the desired amino intermediate, which can be further elaborated in subsequent synthetic steps.

Safety and Handling

"1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" should be handled with care in a well-ventilated fume hood. It is a potential lachrymator and irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions involving strong acids and oxidizing agents should be performed with extreme caution.

Conclusion

"1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" is a strategically important and versatile building block in multi-step organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex molecules, particularly in the field of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15875837, 1-(bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene." PubChem, [Link].

  • Wikipedia. "Amine alkylation." Wikipedia, [Link].

  • Moura, C. S., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, vol. 64, no. 20, 2021, pp. 14815-14875, [Link].

  • Ghosh, A. K., et al. "Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry." Organic & Biomolecular Chemistry, vol. 5, no. 20, 2007, pp. 3348-3352, [Link].

  • Google Patents. "CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • PrepChem. "Preparation of 4-nitrobenzyl bromide." PrepChem.com, [Link].

  • Science Learning Center. "Experiment : Synthesis of 1-Bromo-4-nitrobenzene." University of Colorado Boulder, [Link].

  • RSC Advances. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." Royal Society of Chemistry, [Link].

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!)." Master Organic Chemistry, [Link].

  • PubMed. "Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors." National Library of Medicine, [Link].

Sources

Protecting group strategy involving "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

High-Solubility Photocleavable Caging for Biological Systems

Introduction & Strategic Rationale

In the landscape of photocleavable protecting groups (PPGs), the 2-nitrobenzyl (NB) scaffold is the industry standard. However, traditional derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB) often suffer from poor aqueous solubility, leading to the precipitation of "caged" biomolecules in physiological buffers.

This guide details the application of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene , a specialized reagent used to introduce the 4-Methylsulfonyl-2-nitrobenzyl (MsNB) group.

Why Choose MsNB?

The MsNB strategy is specifically engineered for hydrophilicity and stability .

  • Enhanced Solubility: The para-methylsulfonyl group (

    
    ) is a neutral, highly polar moiety. Unlike hydrophobic methoxy groups, it significantly increases the water solubility of the caged conjugate, making it ideal for intracellular delivery of lipophilic drugs or nucleotides.
    
  • Electronic Tuning: The sulfone is a strong electron-withdrawing group (EWG). While this slightly blue-shifts the absorption maximum compared to DMNB, it stabilizes the benzylic position against premature hydrolysis in the dark, offering a robust shelf-life.

  • Clean Photolysis: Upon UV irradiation (~365 nm), the MsNB group undergoes the classic Norrish Type II rearrangement, releasing the free substrate and a nitroso-benzaldehyde byproduct.

Mechanistic Insight

The deprotection of MsNB is governed by the photochemical evolution of the o-nitrobenzyl system. The methylsulfonyl group influences the kinetics but preserves the fundamental pathway.

Photolysis Pathway
  • Excitation: UV light (365 nm) excites the nitro group to a triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

  • Cyclization & Collapse: The intermediate cyclizes to an isoxazole-fused ring, which hydrolyzes to release the free substrate (acid/phosphate) and the 4-methylsulfonyl-2-nitrosobenzaldehyde byproduct.

MsNB_Mechanism Reagent MsNB-Caged Substrate (Ground State) Excited Excited Nitro Species (Triplet State) Reagent->Excited hν (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro 1,5-H Shift Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Products Free Substrate + Nitroso-Byproduct Hemiacetal->Products Hydrolysis (Rate Limiting)

Figure 1: Photochemical cleavage mechanism of the MsNB protecting group.

Experimental Protocols

Protocol A: Synthesis of MsNB-Caged Carboxylic Acids

Objective: Protect a carboxylic acid (R-COOH) using 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.

Reagents:

  • Substrate: Carboxylic acid (1.0 equiv)

  • Reagent: 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.1 equiv) [CAS: 849035-67-2][1]

  • Base: Cesium Carbonate (

    
    ) or 
    
    
    
    (1.5 equiv)
  • Solvent: Anhydrous DMF or DMSO (MsNB reagents are polar).

Step-by-Step Workflow:

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add

    
     (1.5 mmol). Stir at room temperature for 15 minutes to generate the carboxylate anion.
    
    • Note: For base-sensitive substrates, use DIPEA (1.2 equiv) instead of carbonate, though reaction times may increase.

  • Alkylation: Add 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the bromide is UV active; the product will be more polar than standard benzyl esters).

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with 5% LiCl solution (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography.

    • Tip: Due to the sulfone, the product will be significantly more polar. Use a gradient starting with higher polarity (e.g., 20-50% EtOAc/Hexanes) compared to standard benzyl protections.

Protocol B: Photochemical Deprotection

Objective: Release the active cargo from the MsNB cage.

Equipment:

  • Light Source: 365 nm LED (High power) or Mercury Arc Lamp (filtered).

  • Vessel: Quartz cuvette or glass vial (borosilicate filters some UV, quartz is preferred).

Step-by-Step Workflow:

  • Solubilization: Dissolve the MsNB-caged compound in the target buffer (PBS, pH 7.4).

    • Advantage: The MsNB group allows concentrations up to 1-5 mM in aqueous buffer without organic co-solvents (DMSO), unlike DMNB derivatives.

  • Irradiation: Place the sample 5–10 cm from the light source.

  • Exposure: Irradiate for 5–20 minutes.

    • Optimization: Perform a time-course experiment analyzing aliquots by HPLC to determine the point of maximum release without degrading the payload.

  • Post-Photolysis: The solution now contains the free substrate and the nitroso-sulfone byproduct.

    • Note: The byproduct may react with thiols. If the cargo is a thiol-containing protein, include a scavenger (e.g., DTT or hydrazine) in the buffer.

Data Summary: MsNB vs. Standard Groups
FeatureMsNB (Methylsulfonyl)DMNB (Dimethoxy)NB (Unsubstituted)
Water Solubility High (Sulfone effect)Low (Hydrophobic)Low
Abs. Max (

)
~300–310 nm (Tail to 365)~350 nm~260–270 nm
Deprotection

365 nm365–405 nm<300 nm (usually)
Stability (Dark) High (EWG stabilizes)Moderate (EDG destabilizes)High
Primary Use Polar/Biological Caging General CagingSimple Synthesis

Troubleshooting & Tips

  • Solubility Issues during Synthesis: If the reagent does not dissolve in DCM, switch to DMF or DMSO. The sulfone makes the bromide reagent a solid that is sparingly soluble in non-polar solvents.

  • Incomplete Photolysis: The methylsulfonyl group is electron-withdrawing, which can lower the quantum yield compared to alkoxy-substituted groups. Ensure your light source has high intensity at 365 nm . 405 nm sources (common for microscopy) may be inefficient for MsNB.

  • Byproduct Toxicity: While the MsNB byproduct is generally inert, high concentrations of nitroso compounds can be toxic to cells. Wash cells after uncaging if possible, or use flow-through systems.

Workflow Start Start: Target Molecule (Acid/Phosphate) Protect Alkylation with MsNB-Bromide (DMF, Cs2CO3) Start->Protect Purify Purification (Polar Gradient) Protect->Purify App Application: Dissolve in Aqueous Buffer Purify->App Light UV Irradiation (365 nm) App->Light End Active Drug Released Light->End

Figure 2: Operational workflow for MsNB caging and release.

References

  • Klán, P.; Šolomek, T.; Bochet, C. G.; Blanc, A.; Givens, R.; Rubina, M.; Popik, V.; Kostikov, A.; Wirz, J. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chem. Rev.2013 , 113 (1), 119–191. [Link]

  • Corrie, J. E. T. Photoremovable Protecting Groups Used for the Caging of Nucleotides and Amino Acids. Dynamic Studies in Biology, 2005, 1–28.

Sources

Application Note: Precision O-Alkylation with 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized procedures for O-alkylation using 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (CAS: 849035-67-2).[1] Unlike standard benzyl bromides, this reagent features two potent electron-withdrawing groups (EWGs)—a para-methylsulfonyl and an ortho-nitro group.[1] These moieties significantly enhance the electrophilicity of the benzylic carbon, accelerating


 reaction rates but also increasing sensitivity to hydrolysis and base-mediated elimination.[1] This document provides researchers with a robust, self-validating protocol to harness this reactivity while suppressing side reactions.[1]

Reagent Profile & Mechanistic Grounding

The "Super-Activated" Electrophile

The target reagent is not a generic alkylating agent.[1] It is a highly specialized building block often used in medicinal chemistry to introduce a polar, metabolically stable sulfone motif.[1]

FeatureChemical Consequence
Benzylic Bromide Excellent leaving group (

); primary site of

attack.[1]
2-Nitro Group (

-NO

)
Inductive/Resonance withdrawal; activates benzylic carbon; steric influence on substitution.
4-Methylsulfonyl (

-SO

Me)
Strong EWG (

); enhances polarity and electrophilicity without introducing protic protons.[1]
Reaction Mechanism ( )

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).[1] The phenoxide or alkoxide anion attacks the benzylic carbon, displacing the bromide.[1]

Critical Insight: The electron-deficient ring stabilizes the transition state by withdrawing electron density from the developing bond, making this reagent significantly more reactive than benzyl bromide.[1] However, this also increases the acidity of the benzylic protons (


 estimated < 20), creating a risk of carbene formation or elimination (stilbene formation) if strong, bulky bases (e.g., 

-BuOK) are used.[1]

SN2_Mechanism Base Base (K2CO3 / Cs2CO3) Nucleophile Substrate (R-OH) (Phenol/Alcohol) Base->Nucleophile Deprotonation Anion Active Nucleophile (R-O⁻) Nucleophile->Anion TS Transition State [R-O···CH2···Br]‡ Anion->TS Attack Reagent Reagent (Ar-CH2-Br) Reagent->TS Product Product (Ar-CH2-O-R) TS->Product Inversion/Substitution SideProduct Side Product (KBr / CsBr) TS->SideProduct

Figure 1: Mechanistic pathway for base-mediated O-alkylation.[1] The activated benzylic center allows for rapid substitution under mild conditions.[1]

Safety & Handling (Crucial)

Hazard Class: Corrosive (Category 1B), Lachrymator.[1]

  • Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • First Aid: In case of skin contact, wash immediately with copious amounts of water.[1] Benzylic bromides are potent alkylators of biological macromolecules (DNA/Proteins).[1]

Experimental Protocols

Protocol A: The "Standard" Carbonate Method

Best for: Phenols, acidic alcohols, and general screening.[1]

Reagents:

  • Substrate (Phenol/Alcohol): 1.0 equiv.[1]

  • 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene : 1.1 – 1.2 equiv.[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous: 2.0 – 3.0 equiv.[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

    • Note: DMF is faster; Acetone is easier to work up.[1]

Step-by-Step Workflow:

  • Preparation: Dry the

    
     in an oven (
    
    
    
    C) or under vacuum/heat gun before use to remove moisture.
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in the Solvent (0.1 – 0.2 M concentration). Add the

    
     (2.0 equiv).[1]
    
  • Aging (Optional but Recommended): Stir at Room Temperature (RT) for 15 minutes. This ensures deprotonation of the phenol to the phenoxide.[1]

    • Visual Cue: Phenolic solutions often turn yellow/orange upon deprotonation.[1]

  • Addition: Add the 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.1 equiv) in one portion (if solid) or dissolved in a minimum amount of solvent.

  • Reaction:

    • Phenols:[1] Stir at RT for 2–4 hours.

    • Aliphatic Alcohols:[1] Heat to

      
      C may be required.[1] Monitor by TLC/LCMS.[1]
      
  • Quench & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with Water (

      
      ) to remove DMF and inorganic salts.[1]
      
    • Wash with Brine (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
Protocol B: The Cesium "Boost" (For Sterically Hindered Substrates)

Best for: Non-nucleophilic alcohols or sterically crowded phenols.[1]

Modifications:

  • Base: Replace

    
     with Cesium Carbonate (
    
    
    
    , 1.5 equiv).[1] The "Cesium Effect" increases the solubility of the base in organic solvents and provides a "naked" anion, enhancing nucleophilicity.[1]
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Additives: Potassium Iodide (KI, 10 mol%) can be added to generate the in situ benzylic iodide (Finkelstein reaction), which is a better leaving group, though usually unnecessary for this highly activated bromide.[1]

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Hood Required) Dissolve Dissolve Substrate Solvent: DMF or Acetone Start->Dissolve AddBase Add Base (K2CO3) Stir 15 min @ RT Dissolve->AddBase AddReagent Add Electrophile (1-Bromomethyl-4-methylsulfonyl-2-nitrobenzene) AddBase->AddReagent Monitor Monitor (TLC/LCMS) Check for disappearance of SM AddReagent->Monitor Decision Complete? Monitor->Decision Heat Heat to 50°C (If slow reaction) Decision->Heat No Workup Workup: Dilute EtOAc, Wash H2O (3x) Decision->Workup Yes Heat->Monitor Purify Purification: Recrystallization or Column Chrom. Workup->Purify

Figure 2: Operational workflow for the O-alkylation process.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Hydrolysis of ReagentThe reagent is moisture sensitive.[1] Ensure solvents are anhydrous (SureSeal™ or molecular sieves).[1]
Red/Brown Reaction Color Meisenheimer ComplexNitro-aromatics often form colored complexes with bases.[1] This is usually normal and disappears upon acidic workup.[1]
New Spot on TLC (Lower Rf) Benzyl Alcohol FormationHydrolysis product.[1] Indicates wet solvent or old reagent.[1] Use fresh reagent and dry solvents.[1]
Bis-Alkylation Substrate has multiple -OHControl stoichiometry strictly (0.9 equiv reagent per -OH) or protect interfering groups.[1]
Elimination Product (Stilbene) Base too strongAvoid NaH or tBuOK.[1] Stick to Carbonates (

,

).[1]
Purification Tips
  • Solubility: The methylsulfonyl group imparts significant polarity.[1] The product may be more polar than expected.[1] Use a gradient of 0%

    
     100% EtOAc in Hexanes for chromatography.[1]
    
  • Recrystallization: Many sulfonyl-nitro compounds crystallize well from Ethanol or EtOAc/Heptane mixtures.[1]

References

  • PubChem. (n.d.).[1] 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Williamson Ether Synthesis.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Alkylation of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026


)
Reference Compound:  1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (CAS: 1059708-29-0 / Derivative families)
Ticket ID:  #RXN-OPT-882[1][2]

Executive Summary & Reactivity Profile

You are encountering low yields with 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene .[1][2] This is a common issue with this class of "push-pull" electron-deficient benzyl halides.

While the benzylic bromide is highly reactive toward nucleophiles (


), the presence of two strong electron-withdrawing groups (EWGs) —the ortho-nitro (

) and para-methylsulfonyl (

)—creates a "hyper-electrophilic" system that introduces three specific failure modes:[2]
  • Radical Anion Formation (SET): The nitro group facilitates Single Electron Transfer (SET) mechanisms, leading to oxidative dimerization (Wurtz-type coupling) rather than clean substitution.[1]

  • Benzylic Acidity (Elimination): The EWGs significantly increase the acidity of the benzylic protons.[1][2] Strong bases often trigger elimination to reactive quinodimethane methides or stilbenes rather than substitution.[1][2]

  • Photolability: Ortho-nitrobenzyl derivatives are inherently photolabile (often used as photocleavable protecting groups).[1][2] Ambient light can degrade your starting material during the reaction.[1][2]

Diagnostic Matrix: Identify Your Failure Mode

Compare your observations with the table below to pinpoint the root cause.

ObservationLikely Root CauseMechanistic Explanation
Deep Red/Black Reaction Mixture Radical/Redox ChemistryFormation of Meisenheimer complexes or radical anions via SET, often triggered by "hard" bases (e.g., NaOH, NaH).[1][2]
Recovery of Alcohol (OH-product) HydrolysisTrace water in solvent/base.[1][2] The electron-deficient benzyl cation is highly susceptible to attack by water, which outcompetes poor nucleophiles.[1][2]
Formation of Insoluble Solid (High MP) DimerizationRadical coupling of two benzyl units (bibenzyl formation) due to light exposure or metal contamination.[1]
Starting Material Degraded/Tarry Thermal InstabilityReaction temperature >60°C. Ortho-nitro benzyl halides are thermally unstable and can polymerize via o-quinodimethane intermediates.[1][2]
Yield < 40% with Strong Base Elimination (

)
Use of bulky or strong bases (t-BuOK, NaH) favors deprotonation of the acidic benzylic proton over

attack.[2]

Critical FAQs & Troubleshooting

Q1: I am using Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) to deprotonate my nucleophile, but the yield is poor. Why?

A: Stop using "hard" bases. The nitro group on your substrate acts as an electron sink.[1][2] Hard bases like hydride or alkoxides often act as single-electron donors, initiating a radical chain reaction (SET mechanism) that leads to complex mixtures and tars rather than the desired


 product.[2]
  • Correction: Switch to "soft" bases like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    in a polar aprotic solvent.[1] If organic solubility is required, use DIPEA (Hünig's base) .[1][2]
Q2: Does light exposure really matter?

A: Yes, critically. The ortho-nitrobenzyl system is the textbook structure for photocleavable linkers.[1][2] UV and blue light excitation can cause an intramolecular redox reaction (transfer of oxygen from nitro to the benzylic carbon), converting your bromide into a nitroso-aldehyde or alcohol derivative.[2]

  • Correction: Wrap reaction vessels in aluminum foil and work in subdued light.

Q3: What is the optimal temperature range?

A: Keep it between 0°C and 40°C . Do not reflux this compound.[1][2] The combination of the leaving group (


) and the ortho-nitro group makes the molecule susceptible to thermal degradation.[2] If the reaction is sluggish at RT, add a catalyst (KI or TBAI) rather than increasing heat.[2]

Reaction Pathway Visualization

The diagram below illustrates the competition between the desired


 pathway and the destructive side reactions caused by the electronic nature of the ring.

ReactionPathways Substrate 1-(Bromomethyl)-4- (methylsulfonyl)-2-nitrobenzene SoftBase Soft Base (K2CO3) Polar Aprotic Solvent Darkness Substrate->SoftBase HardBase Hard Base (NaH/NaOH) or High Temp Substrate->HardBase Light UV/Ambient Light Moisture Substrate->Light Product Desired Alkylated Product (High Yield) SoftBase->Product SN2 Mechanism Dimer Radical Dimers & Tars (Complex Mix) HardBase->Dimer SET / Radical Mechanism Stilbene Elimination Products (Stilbenes) HardBase->Stilbene E2 Elimination Alcohol Hydrolysis Product (Benzyl Alcohol) Light->Alcohol Photolysis/Hydrolysis

Figure 1: Mechanistic competition in the alkylation of electron-deficient benzyl bromides.[1][2]

The "Golden Route" Optimized Protocol

This protocol minimizes radical formation and hydrolysis.[1][2]

Reagents:

  • Substrate: 1 eq (Recrystallized, verify purity >95% by HPLC).

  • Nucleophile: 1.05 – 1.1 eq.[1][2]

  • Base:

    
     (anhydrous, micronized) 1.5 eq.[1][2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

  • Additive: Potassium Iodide (KI) 0.1 eq (Finkelstein activation).[1]

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven. Wrap the reaction flask in aluminum foil .

  • Solvation: Dissolve the Nucleophile and Base (

    
    ) in anhydrous MeCN under an inert atmosphere (
    
    
    
    or Ar). Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation/activation.
  • Addition: Cool the mixture to 0°C (ice bath).

  • Substrate Introduction: Dissolve the Benzyl Bromide in a minimum volume of MeCN and add it dropwise to the reaction mixture over 20 minutes.

    • Why? Keeping the electrophile concentration low prevents self-reaction and controls exotherms.[1][2]

  • Reaction: Allow to warm to RT naturally. Stir for 4–12 hours.

    • Monitor: Check TLC/LCMS every 2 hours.[1][2]

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with 0.5M HCl (mildly acidic wash removes unreacted amine/basic byproducts and quenches any reactive anions).[1]

    • Wash with Brine, Dry over

      
      .[1][2][3]
      
    • Concentrate at <40°C (avoid high heat).

Troubleshooting Logic Tree

Use this workflow to resolve persistent yield issues.

TroubleshootingTree Start Start: Low Yield (<50%) CheckColor Is the reaction mixture deep red/black? Start->CheckColor RedYes Yes CheckColor->RedYes RedNo No CheckColor->RedNo RadicalIssue Issue: Radical/SET Chemistry Action: Switch to weaker base (K2CO3) & add Radical Scavenger RedYes->RadicalIssue CheckSM Is Starting Material (SM) consumed? RedNo->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No CheckProd Identify Major Byproduct SM_Yes->CheckProd Add_KI Action: Add 10 mol% KI (Finkelstein Catalyst) SM_No->Add_KI Prod_Alc Benzyl Alcohol detected CheckProd->Prod_Alc Prod_Dimer Dimer/Stilbene detected CheckProd->Prod_Dimer Sol_Dry Action: Dry Solvent (Mol Sieves) Check Atmosphere Prod_Alc->Sol_Dry Sol_Conc Action: Dilute Reaction Lower Temperature Prod_Dimer->Sol_Conc

Figure 2: Step-by-step troubleshooting logic for alkylation failures.

References

  • Synthesis of 4-methyl-2-nitrobenzyl bromide (Crystal Structure & Properties) Title: 1-Bromo-4-methyl-2-nitrobenzene.[1][2] Source: Acta Crystallographica / NIH PMC.[1][2] Relevance: Defines the structural parameters and thermal sensitivity of the ortho-nitro benzyl system. URL:[Link]

  • Reactivity of Nitrobenzyl Halides (Radical vs SN2) Title: The course of reaction of 4-nitrobenzyl bromide... with bases: Operation of anion-radical mechanism.[1][2][4] Source: Collection of Czechoslovak Chemical Communications (via ResearchGate).[1] Relevance: Establishes the mechanism of radical anion formation in nitrobenzyl halides when using hard bases. URL:[Link]

  • Mesotrione Intermediate Synthesis (Patent Context) Title: Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (and precursors).[1][2] Source: Google Patents (CN103274974A).[1] Relevance: Describes the industrial handling and oxidation/substitution chemistry of the 2-nitro-4-methylsulfonyl toluene/benzyl derivatives. URL:

  • General Reactivity of Electron-Deficient Benzyl Bromides Title: Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.[1][2][5][6] Source: Organic Chemistry Portal.[1][2] Relevance: Discusses the stabilization of benzyl radicals by electron-withdrawing groups and methods to control this reactivity. URL:[Link]

Sources

Technical Support Center: Navigating the Reactivity of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene with Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene in base-mediated reactions. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Introduction: The Double-Edged Sword of a Highly Activated Benzyl Bromide

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a valuable reagent in medicinal chemistry and materials science due to its highly activated benzylic bromide. The presence of two strong electron-withdrawing groups, a nitro group ortho to the bromomethyl group and a methylsulfonyl group in the para position, significantly enhances the electrophilicity of the benzylic carbon. This heightened reactivity, however, can be a double-edged sword, often leading to a variety of undesired side reactions when treated with bases. This guide will dissect these potential pitfalls and provide actionable strategies for controlling your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My desired SN2 product yield is low, and I observe multiple unidentified spots on my TLC. What are the likely side reactions?

When performing a nucleophilic substitution (SN2) reaction with 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene, low yields of the desired product are often accompanied by the formation of several byproducts. The primary culprits are typically elimination reactions and reactions involving the ortho-nitro group.

Troubleshooting Guide:

  • Elimination (E2) Reactions: Strong, sterically hindered bases can preferentially abstract a proton from the benzylic carbon, leading to the formation of the corresponding styrene derivative. This is a common issue with bases like tert-butoxide.

    • Solution: Opt for weaker, less sterically hindered bases. Carbonate bases (e.g., K2CO3, Cs2CO3) or hindered non-nucleophilic amines (e.g., diisopropylethylamine - DIPEA) are often good choices to favor substitution over elimination. Running the reaction at lower temperatures can also suppress the E2 pathway.[1]

  • Intramolecular Cyclization: The ortho-nitro group can participate in intramolecular reactions. Under certain basic conditions, this can lead to the formation of a six-membered ring structure, a cyclic nitronate ester. While less common, this possibility should be considered, especially with certain nucleophiles. A study on the solvolysis of o-nitrobenzyl bromide has shown the potential for the ortho-nitro group to act as an internal nucleophile.[2]

    • Solution: Careful selection of the nucleophile and reaction conditions is key. Using aprotic solvents can sometimes disfavor cyclization pathways that are facilitated by proton transfer.

  • Over-alkylation of the Nucleophile: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may observe the formation of di-substituted products.

    • Solution: Use a molar excess of the nucleophile to increase the statistical probability of mono-alkylation. Alternatively, protecting one of the reactive sites on the nucleophile may be necessary.

FAQ 2: I am observing a significant amount of a dimeric ether byproduct. What is causing this and how can I prevent it?

The formation of a dimeric ether, bis(4-(methylsulfonyl)-2-nitrobenzyl) ether, is a common side reaction, particularly when using hydroxide or alkoxide bases in protic solvents.

Troubleshooting Guide:

This side reaction occurs when the initially formed alcohol product (from reaction with hydroxide) or the alkoxide base itself is deprotonated and then acts as a nucleophile, attacking another molecule of the starting benzyl bromide.

  • Mechanism of Dimer Formation:

    • SN2 with Hydroxide/Alkoxide: 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene reacts with the base (e.g., NaOH) to form the corresponding benzyl alcohol.

    • Deprotonation: The resulting benzyl alcohol is deprotonated by the excess base to form a benzyl alkoxide.

    • Second SN2 Reaction: This benzyl alkoxide then acts as a nucleophile and attacks another molecule of the starting benzyl bromide to form the dimeric ether.

  • Prevention Strategies:

    • Avoid Strong Hydroxide/Alkoxide Bases: If possible, use alternative bases like carbonates or hindered amines.

    • Use a Phase-Transfer Catalyst (PTC): A PTC can be effective when using a biphasic system with a solid carbonate base. This minimizes the concentration of hydroxide ions in the organic phase.

    • Control Stoichiometry: Use a slight excess of the primary nucleophile to outcompete the competing alkoxide.

    • Solvent Choice: Aprotic solvents can disfavor this side reaction compared to protic solvents which can facilitate proton exchange.

FAQ 3: Can the methylsulfonyl group react with strong bases?

The methylsulfonyl group is generally stable under most basic conditions used for SN2 reactions. However, with very strong bases or at elevated temperatures, there is a possibility of nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the methylsulfonyl group. This is more likely to occur if the aromatic ring is further activated.[3]

Troubleshooting Guide:

  • Assess Basicity and Temperature: This side reaction is unlikely with common bases like carbonates, bicarbonates, or tertiary amines at moderate temperatures. It becomes a consideration with stronger bases like alkoxides at higher temperatures.

  • Analytical Monitoring: If you suspect SNAr, carefully analyze your crude reaction mixture by LC-MS or GC-MS to look for byproducts where the methylsulfonyl group has been replaced.

Visualizing the Reaction Pathways

To better understand the competition between the desired SN2 reaction and the common side reactions, the following reaction scheme is provided.

G cluster_reactants Reactants cluster_products Potential Products cluster_dimer_formation Dimer Formation Pathway start 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene sn2_product Desired Sₙ2 Product start->sn2_product Sₙ2 Pathway (Favored by weak, non-hindered bases) e2_product Elimination (E2) Product (Styrene derivative) start->e2_product E2 Pathway (Favored by strong, hindered bases) intermediate Benzyl Alcohol Intermediate (from reaction with OH⁻) start->intermediate Sₙ2 with OH⁻ base Base (e.g., Nu:⁻) dimer_product Dimeric Ether (Side Product) intermediate->dimer_product Deprotonation & further Sₙ2

Caption: Competing reaction pathways of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene with bases.

Experimental Protocols for Minimizing Side Reactions

Protocol 1: General Procedure for SN2 Reaction with a Weakly Basic Nucleophile

This protocol is designed to favor the SN2 pathway while minimizing elimination and other side reactions.

Materials:

  • 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

  • Nucleophile (1.1 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene and anhydrous DMF.

  • Add the nucleophile to the solution and stir for 5 minutes at room temperature.

  • Add potassium carbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The use of a weak base like K2CO3 in an aprotic polar solvent like DMF provides a gentle environment that favors the SN2 reaction over elimination.[4] The slight excess of the nucleophile helps to ensure complete consumption of the starting material.

Protocol 2: Phase-Transfer Catalysis for SN2 Reactions

This method is particularly useful when dealing with nucleophiles that have low solubility in common organic solvents.

Materials:

  • 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

  • Nucleophile (1.1 equivalents)

  • Potassium carbonate (K2CO3, 3.0 equivalents)

  • Tetrabutylammonium bromide (TBAB, 0.1 equivalents)

  • Toluene and Water (1:1 mixture)

  • Reaction vessel with magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene in toluene.

  • In a separate vessel, dissolve the nucleophile and potassium carbonate in water.

  • Combine the two solutions in the reaction vessel and add the tetrabutylammonium bromide.

  • Stir the biphasic mixture vigorously at the desired temperature (start at room temperature and heat if necessary).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The phase-transfer catalyst (TBAB) facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This allows for the use of inorganic bases and can often lead to cleaner reactions and easier work-ups.

Summary of Key Parameters and Their Effects

ParameterEffect on SN2Effect on E2Recommendation
Base Strength Generally increases rateIncreases rate significantlyUse a weaker base (e.g., K2CO3) to favor SN2.
Base Steric Hindrance Can decrease rateFavoredUse a less hindered base to favor SN2.
Temperature Increases rateIncreases rate more significantlyRun reactions at the lowest effective temperature.
Solvent Aprotic polar solvents (DMF, DMSO) favor SN2Protic solvents can favor E2 with strong basesUse aprotic polar solvents for SN2.

Conclusion

The high reactivity of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene makes it a powerful synthetic tool, but this reactivity must be carefully managed to avoid unwanted side reactions. By understanding the interplay of base strength, steric hindrance, temperature, and solvent choice, researchers can effectively steer the reaction towards the desired SN2 product. This guide provides a foundational understanding and practical strategies to troubleshoot and optimize your reactions, ultimately leading to more efficient and successful syntheses.

References

Sources

"1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" decomposition pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Topic: Decomposition Pathways & Stability Management CAS Number: 849035-67-2 Support Ticket ID: #T-BMSNB-2024 Responder: Senior Application Scientist, Specialty Reagents Division[1][2]

Executive Summary

Welcome to the technical support hub for 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene . This compound is a highly reactive electrophile commonly used as a key intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione) and pharmaceutical sulfonamides.

Due to the synergistic effects of the ortho-nitro group and the para-methylsulfonyl moiety, this benzylic bromide exhibits a unique instability profile. It is prone to photochemical redox reactions , hydrolytic degradation , and exothermic thermal decomposition .[2] This guide provides the mechanistic insights and protocols necessary to maintain compound integrity.

Decomposition Pathways Analysis

The degradation of this compound is not random; it follows distinct mechanistic pathways driven by its electronic structure.

Pathway A: Hydrolytic Degradation (Moisture Sensitivity)

The electron-withdrawing methylsulfonyl (-SO₂Me) and nitro (-NO₂) groups create a highly electrophilic benzylic carbon.[1][2] While these groups generally destabilize the carbocation intermediate (disfavoring S_N1), they make the site highly susceptible to bimolecular nucleophilic attack (S_N2) by water or atmospheric moisture.[2]

  • Product: 1-(Hydroxymethyl)-4-(methylsulfonyl)-2-nitrobenzene (Benzyl alcohol derivative) + HBr.[1][2]

  • Impact: Accumulation of HBr autocatalyzes further degradation and corrodes storage containers.

Pathway B: Photochemical Rearrangement (The o-Nitro Effect)

The ortho-nitrobenzyl motif is intrinsically photolabile.[1][2] Upon exposure to UV light (specifically >320 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon (Norrish Type II-like mechanism).[2]

  • Mechanism: Excitation of the nitro group ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Hydrogen abstraction 
    
    
    
    aci-nitro intermediate
    
    
    Cyclization/Rearrangement.
  • Result: Formation of o-nitroso intermediates and highly colored azobenzene-type dimers (azo coupling).[1][2] This causes the characteristic darkening (yellow

    
     orange 
    
    
    
    brown) of the material.[2]
Pathway C: Thermal Instability (Exothermic Runaway)

Nitrobenzyl halides are energetic compounds.[2] The C-Br bond is relatively weak (approx. 68 kcal/mol).[1][2] Elevated temperatures can trigger C-Br homolysis or elimination of HBr.[1][2]

  • Critical Warning: Ortho-isomers are thermodynamically less stable than their para counterparts.[1][2] Differential Scanning Calorimetry (DSC) data for similar o-nitrobenzyl bromides indicates exothermic decomposition onsets as low as 180°C, often proceeding with violence.[1][2]

Visualizing the Pathways

DecompositionPathways Start 1-(Bromomethyl)-4- (methylsulfonyl)-2-nitrobenzene (Intact Reagent) Alcohol Benzyl Alcohol Derivative (Solid Precipitate) Start->Alcohol Hydrolysis (S_N2) Acid HBr (Corrosive Gas) Start->Acid Nitroso o-Nitroso Intermediate Start->Nitroso Intramolecular Redox Radical Benzylic Radical Start->Radical Homolysis Water + H₂O (Moisture) UV + hν (UV/Light) Dimer Azo-Dimers (Brown Tars) Nitroso->Dimer Coupling Heat + ΔT (>50°C) Polymer Polymerized Tars Radical->Polymer Propagation

Figure 1: Primary decomposition vectors for 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.[2] Note the distinct end-products for moisture vs. light exposure.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My white powder has turned sticky and orange. Can I still use it?"
  • Diagnosis: The compound has undergone photolytic degradation and likely partial hydrolysis . The orange color indicates the formation of azo-dimers or nitroso species (chromophores).[2] The "stickiness" suggests HBr release (hygroscopic) or polymer formation.[2]

  • Resolution:

    • Do NOT use for sensitive catalytic steps; the impurities act as radical scavengers and catalyst poisons.[2]

    • Purification: If the degradation is minor (<10%), recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3).[2]

    • Prevention: Store in amber vials wrapped in aluminum foil.

Issue 2: "I see a new spot on TLC at the baseline. Is this the alcohol?"
  • Diagnosis: Yes. The hydrolyzed product, 1-(hydroxymethyl)-4-(methylsulfonyl)-2-nitrobenzene , is significantly more polar than the bromide due to the hydroxyl group and will stick near the baseline in non-polar eluents (e.g., Hexanes/EtOAc 8:2).[2]

  • Verification: Treat a small aliquot with aqueous AgNO₃.[2] A heavy precipitate of AgBr confirms the presence of free bromide ions released during hydrolysis.

  • Corrective Action: Dry your solvents.[2] This bromide is extremely sensitive to wet acetone or alcohols.[2] Use anhydrous THF or DCM for reactions.[2]

Issue 3: "The reaction yield is low when using K₂CO₃ in DMF."
  • Diagnosis: While K₂CO₃ is standard, the o-nitro group makes the benzylic position sterically crowded and electronically peculiar. In DMF (a polar aprotic solvent), the bromide is highly reactive, but the basic conditions can trigger Stilbene formation via elimination of HBr (E2 mechanism) rather than substitution (S_N2), especially if heated.[2]

  • Optimization:

    • Switch to a weaker base like NaHCO₃ or Cs₂CO₃ .[2]

    • Lower the temperature to 0°C–RT.

    • Avoid heating DMF solutions of this compound above 60°C.[2]

Experimental Protocols

Protocol A: Safe Storage & Handling
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket is mandatory.[2]

  • Container: Amber glass with PTFE-lined cap.[1][2]

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite™.

Protocol B: Recrystallization (Rescue Procedure)

If purity drops below 95%:

  • Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 5 mL/g).

  • Slowly add n-Heptane or Hexanes until slight turbidity persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the pale yellow crystals and wash with cold Hexanes.

  • Critical: Dry under high vacuum in the dark to remove traces of solvent and HBr.

Decision Tree: Handling & Troubleshooting

TroubleshootingTree Check Inspect Compound State Color Color Check Check->Color Texture Texture Check Check->Texture White White/Pale Yellow Color->White Dark Orange/Brown Color->Dark Dry Free-flowing Powder Texture->Dry Sticky Clumped/Wet Texture->Sticky Action1 Proceed with Reaction (Use Anhydrous Conditions) White->Action1 If Dry Action2 Recrystallize immediately (EtOAc/Hexanes) White->Action2 If Sticky (Hydrolysis) Dark->Action2 If Dry (Photolysis) Action3 Discard via HazMat (High HBr/Explosion Risk) Dark->Action3 If Sticky (Severe Deg.)

Figure 2: Rapid assessment logic for determining reagent viability.

Technical Data Summary

PropertyValue / DescriptionNote
Molecular Weight 294.12 g/mol
Melting Point 108–112°CDecomposes near MP.[1][2] Do not overheat.
Solubility DCM, THF, EtOAc, DMSOReacts with MeOH/EtOH (solvolysis).[2]
Thermal Onset ~180°C (Exothermic)Based on o-nitrobenzyl bromide analogs [1].[1][2]
Half-life (Solution) < 4 hours in lightIn CDCl₃ under ambient lab light.[1][2]
GHS Hazards Skin Corr.[1][2][3] 1B (H314)Causes severe burns.[1][2][3] Lachrymator.

References

  • Cardillo, P., et al. (1983).[2] Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 29, 348-351.[2]

  • Klán, P., et al. (2013).[2] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[2]

  • PubChem. (2024).[2] Compound Summary: 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.[1][2][4] National Library of Medicine.[2]

  • Blanc, A., & Bochet, C. G. (2002).[2] Photochemical Synthesis of o-Nitrosobenzaldehydes. Journal of Organic Chemistry, 67(16), 5567–5572.[2]

Sources

Technical Support Center: Solvent Effects on 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene." This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the reactivity of this compound, with a special focus on the critical role of solvents in directing reaction outcomes.

I. Understanding the Reactivity of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a highly functionalized aromatic compound. Its reactivity is primarily centered around the bromomethyl group, which is an excellent leaving group in nucleophilic substitution reactions. The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) on the benzene ring significantly influences the reactivity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

These electron-withdrawing groups also play a crucial role in determining the reaction mechanism. While primary benzylic halides typically favor an S(_N)2 mechanism, the potential for resonance stabilization of a benzylic carbocation could introduce competitive S(_N)1 character, especially under forcing conditions or with certain solvents.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene?

A1: The primary mode of reactivity is nucleophilic substitution at the benzylic carbon, displacing the bromide ion. This reaction can proceed through either an S(_N)1 or S(_N)2 pathway, and the choice of solvent is a key determinant of the dominant mechanism.

Q2: How do solvents dictate the reaction pathway (S(_N)1 vs. S(_N)2)?

A2: The choice of solvent is critical in controlling the reaction mechanism:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They excel at stabilizing both the carbocation intermediate and the leaving group in an S(_N)1 reaction.[3][4] This stabilization lowers the activation energy for the formation of the carbocation, making the S(_N)1 pathway more favorable.[3][5]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents have significant dipole moments but lack acidic protons, so they cannot act as hydrogen bond donors.[6][7] They are effective at solvating cations but poorly solvate anions (the nucleophile).[8] This leaves the nucleophile "naked" and highly reactive, which strongly favors the bimolecular S(_N)2 mechanism.[4][6][8]

Q3: What are the recommended solvents for achieving high yields in S(_N)2 reactions with this substrate?

A3: For a clean S(_N)2 reaction with a strong nucleophile, polar aprotic solvents are highly recommended.[6][9] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they enhance the nucleophilicity of the attacking species.[6][7][9]

Q4: Can nucleophilic aromatic substitution occur on the benzene ring?

A4: While the primary reactivity is at the bromomethyl group, the presence of strong electron-withdrawing nitro and methylsulfonyl groups does activate the aromatic ring to nucleophilic aromatic substitution (S(_N)Ar).[10][11][12] However, this typically requires harsh reaction conditions (high temperatures, strong nucleophiles) and is generally a slower process than substitution at the benzylic position.[11] Careful control of reaction conditions is necessary to avoid this potential side reaction.

III. Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format.

Problem 1: Low or no conversion of the starting material.

  • Q: My reaction is not proceeding to completion. What could be the cause?

    • A: Several factors could be at play:

      • Inappropriate Solvent Choice: If you are using a non-polar solvent, the reactants may not be sufficiently solvated for the reaction to occur. For most nucleophilic substitutions, a polar solvent is necessary.[8]

      • Weak Nucleophile: If your nucleophile is weak, it may not be reactive enough to displace the bromide. Consider using a stronger nucleophile or switching to a polar aprotic solvent to enhance its reactivity.[6]

      • Low Temperature: Reaction rates are temperature-dependent. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote side reactions.

      • Steric Hindrance: While the benzylic carbon is primary, a bulky nucleophile may still face steric hindrance. In such cases, an S(_N)1-promoting solvent might be a better choice, if the resulting carbocation is stable enough.

Problem 2: Formation of multiple products and low selectivity.

  • Q: I am observing a mixture of products in my reaction. How can I improve selectivity?

    • A: The formation of multiple products often points to competing reaction pathways:

      • S(_N)1 vs. S(_N)2 Competition: If you are using a solvent with intermediate properties (e.g., acetone with some water), you may be getting a mixture of S(_N)1 and S(_N)2 products. To favor S(_N)2, use a dry, polar aprotic solvent.[6][9] To favor S(_N)1, use a polar protic solvent.[3][4]

      • Elimination (E1/E2) Side Reactions: With strongly basic nucleophiles, elimination reactions to form an alkene can compete with substitution.[9] Using a less basic nucleophile or lower reaction temperatures can help to minimize elimination.

      • Nucleophilic Aromatic Substitution: As mentioned in the FAQs, under certain conditions, the nucleophile may attack the aromatic ring.[11][13] Using milder conditions (lower temperature, less reactive nucleophile) will favor substitution at the benzylic position.

Problem 3: Inconsistent reaction rates or yields between batches.

  • Q: I am getting different results each time I run the reaction. What could be the cause of this inconsistency?

    • A: Inconsistent results are often traced back to subtle variations in reaction conditions:

      • Water Content in Solvents: Trace amounts of water in polar aprotic solvents can significantly impact the reaction by solvating the nucleophile and reducing its reactivity. Always use anhydrous solvents for S(_N)2 reactions.

      • Purity of Starting Material: Impurities in the 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene or the nucleophile can interfere with the reaction. Ensure the purity of your reagents before starting.

      • Temperature Fluctuations: Precise temperature control is crucial for reproducible results. Use a reliable heating/cooling system to maintain a constant temperature throughout the reaction.

IV. Experimental Protocols & Data

General Protocol for S(_N)2 Nucleophilic Substitution

This protocol provides a general guideline for performing an S(_N)2 reaction with 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene.

  • Solvent Selection: Choose a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile. The choice may depend on the solubility of your nucleophile.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.1 equivalents) in the chosen solvent.

  • Addition of Substrate: Add a solution of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.0 equivalent) in the same solvent dropwise to the stirred solution of the nucleophile at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Solvent Property Data and Expected Reaction Pathway
SolventTypeDielectric Constant (ε)Expected Dominant PathwayRationale
Water (H₂O)Polar Protic80.1S(_N)1Excellent at stabilizing both carbocation and leaving group.[3][4]
Methanol (CH₃OH)Polar Protic32.7S(_N)1/S(_N)2 (mixed)Good at stabilizing ions, but less so than water. Can act as a nucleophile (solvolysis).
Ethanol (C₂H₅OH)Polar Protic24.5S(_N)1/S(_N)2 (mixed)Similar to methanol, but less polar.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7S(_N)2Strongly solvates cations, leaving the nucleophile highly reactive.[6][9]
Dimethylformamide (DMF)Polar Aprotic38.3S(_N)2Similar to DMSO, a good choice for enhancing nucleophilicity.[6][7][9]
Acetonitrile (CH₃CN)Polar Aprotic37.5S(_N)2A less viscous alternative to DMF and DMSO.
Acetone ((CH₃)₂CO)Polar Aprotic20.7S(_N)2Less polar than other aprotic solvents, but still effective for many S(_N)2 reactions.[6][9]
Dichloromethane (CH₂Cl₂)Non-polar9.1Slow/No ReactionGenerally a poor solvent for nucleophilic substitutions unless a phase-transfer catalyst is used.
TolueneNon-polar2.4No ReactionNot polar enough to dissolve most nucleophiles or stabilize the transition state.

V. Visualizing the Reaction Mechanisms

The following diagrams illustrate the S(_N)1 and S(_N)2 reaction pathways and the influence of the solvent.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Br TS [Nu···CH₂(R)···Br]⁻ (Transition State) Reactants->TS Concerted Step Products Nu-CH₂-R + Br⁻ TS->Products Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Enhances Nu⁻ reactivity Solvent->Reactants

Caption: S(_N)2 mechanism favored by polar aprotic solvents.

SN1_Mechanism Reactant R-CH₂-Br Intermediate R-CH₂⁺ + Br⁻ (Carbocation Intermediate) Reactant->Intermediate Step 1 (Slow) Ionization Product Nu-CH₂-R Intermediate->Product Step 2 (Fast) Nucleophilic Attack Solvent Polar Protic Solvent (e.g., H₂O, MeOH) Stabilizes ions Solvent->Intermediate Nucleophile Nu⁻

Caption: S(_N)1 mechanism favored by polar protic solvents.

VI. References

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • National Institutes of Health. 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Stack Exchange. (2020, June 11). Nucleophilic substitution in polar protic/aprotic solvents. Retrieved from [Link]

  • YouTube. (2019, September 28). SN1 vs. SN2: Reaction Mechanisms & Solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Khan Academy. Reactions at the benzylic position. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • Chemguide. Nucleophilic Substitution Mechanisms Menu. Retrieved from [Link]

  • CSUSM. Ch 11. Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]

  • Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • PubChem. 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2014, October 22). How can one remove nitrobenzene from reaction mixture without column chromatography? Retrieved from [Link]

Sources

Validation & Comparative

Comparison of alkylating agents: "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" vs. benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the standard alkylating agent Benzyl Bromide and its highly functionalized, electron-deficient analog 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene .

Executive Summary

In medicinal chemistry and organic synthesis, the choice of alkylating agent dictates reaction kinetics, yield, and downstream functionalization opportunities.

  • Benzyl Bromide (BnBr) is the industry standard for introducing a benzyl protecting group or scaffold. It reacts via a borderline SN1/SN2 mechanism and is a potent lachrymator.

  • 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (BMSNB) is a specialized, "super-electrophilic" building block. The presence of strong electron-withdrawing groups (EWGs)—a nitro group at the ortho position and a methylsulfonyl group at the para position—dramatically accelerates SN2 nucleophilic substitution while enabling orthogonal post-alkylation transformations (e.g., nitro reduction).

Chemical Property Comparison

FeatureBenzyl Bromide (Standard)1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (Activated)
CAS Number 100-39-0849035-67-2
Structure Ph-CH₂Br2-NO₂-4-(SO₂Me)-C₆H₃-CH₂Br
Electronic State Electron-NeutralHighly Electron-Deficient (

)
Physical State Liquid (Clear/Yellowish)Solid (Light Brown/Tan)
Reactivity (SN2) ModerateHigh (Activated by EWGs)
Primary Hazard Lachrymator (Tear Gas)Corrosive (Causes severe burns)
Molecular Weight 171.04 g/mol 294.12 g/mol

Mechanistic Insight: The Hammett Effect

The reactivity difference between these two agents is best explained by the Hammett Linear Free Energy Relationship .

  • Benzyl Bromide : The phenyl ring creates a baseline electrophilicity at the benzylic carbon.

  • BMSNB : Contains two potent EWGs:

    • Nitro (-NO₂) at the ortho position (Inductive and Resonance withdrawal).

    • Methylsulfonyl (-SO₂Me) at the para position (Strong Resonance withdrawal).

These groups pull electron density away from the benzylic carbon, creating a significant partial positive charge (


). In SN2 reactions (common with amines/thiols), this lowers the energy of the transition state by stabilizing the incoming nucleophile's negative charge, resulting in faster reaction rates compared to unsubstituted benzyl bromide.
Visualization: Electronic Activation & Reaction Pathway

G cluster_legend Mechanism: Electronic Withdrawal BnBr Benzyl Bromide (Standard Electrophile) TS_BnBr Transition State A (Standard Energy Barrier) BnBr->TS_BnBr Slow Activation BMSNB BMSNB (Super-Electrophile) TS_BMSNB Transition State B (Lowered Energy Barrier) BMSNB->TS_BMSNB Fast Activation (Inductive Pull from -NO2/-SO2Me) Nu Nucleophile (Amine/Thiol) Nu->TS_BnBr Nu->TS_BMSNB Product Alkylated Product TS_BnBr->Product TS_BMSNB->Product Note The -NO2 and -SO2Me groups withdraw electron density, making the CH2 center more positive (Electrophilic). This accelerates nucleophilic attack.

Figure 1: Comparative reaction coordinate logic showing how electron-withdrawing groups on BMSNB lower the activation energy for nucleophilic attack compared to Benzyl Bromide.

Experimental Protocols

Protocol A: Standard Alkylation with Benzyl Bromide

Best for: General protection of alcohols, amines, or thiols where high selectivity is not critical.

  • Setup : Dissolve the nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base Addition : Add Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) to deprotonate the nucleophile.

  • Reagent Addition : Add Benzyl Bromide (1.1 equiv) dropwise. Note: Perform in a fume hood due to lachrymatory vapors.

  • Condition : Heat to 60–80°C for 4–12 hours.

  • Workup : Dilute with water, extract with ethyl acetate.

Protocol B: Activated Alkylation with BMSNB

Best for: Late-stage functionalization, temperature-sensitive substrates, or introducing the sulfone/nitro scaffold.

  • Setup : Dissolve the nucleophile (1.0 equiv) in anhydrous THF or DCM.

  • Base Addition : Use a milder base like DIPEA (Diisopropylethylamine, 1.5 equiv) or TEA (Triethylamine). Strong inorganic bases are often unnecessary due to the reagent's high reactivity.

  • Reagent Addition : Add BMSNB (1.0–1.1 equiv) as a solid or pre-dissolved solution.

  • Condition : React at Room Temperature (20–25°C) or even 0°C . Reaction is often complete within 1–3 hours.

    • Warning: Heating this reaction >50°C may cause rapid degradation or multiple alkylations due to its hyper-reactivity.

  • Workup : Quench with dilute ammonium chloride. The product is often a solid that can be precipitated or recrystallized.

Safety & Handling Comparison

Hazard ClassBenzyl BromideBMSNB
Inhalation Severe Lachrymator . Induces immediate tearing and respiratory distress.Corrosive Dust . Harmful if inhaled, but lower vapor pressure reduces immediate volatility risk.
Skin Contact Irritant/Corrosive.[1]Corrosive (Category 1B) . Causes irreversible skin damage upon contact.
Storage Store in dark, cool place. Decomposes to HBr over time (turns brown).Store under inert atmosphere at 2–8°C. Moisture sensitive (hydrolysis prone).

Critical Safety Note : While BMSNB is less volatile than benzyl bromide, its solid form can generate dust that is extremely corrosive to mucous membranes. Always weigh in a closed balance or fume hood.

Conclusion

  • Use Benzyl Bromide when you need a simple, cost-effective benzyl protecting group and can tolerate elevated temperatures and lachrymatory hazards.

  • Use BMSNB when you require:

    • Faster Kinetics : For sluggish nucleophiles or sterically hindered sites.

    • Milder Conditions : To avoid thermal degradation of your substrate.

    • Functional Handles : The nitro group serves as a "masked" aniline (reducible), and the sulfone provides specific solubility/binding properties common in medicinal chemistry (e.g., sulfonamide mimics).

References

  • PubChem Compound Summary : 1-(Bromomethyl)-4-fluoro-2-nitrobenzene (Analogous Structure/Properties). National Center for Biotechnology Information. PubChem CID 12761379. Link

  • BLD Pharm : 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene Product Specifications & Safety Data (CAS 849035-67-2).[2] BLD Pharm Catalog. Link

  • Sigma-Aldrich : 1-Bromo-2-nitrobenzene Derivatives & Hammett Equation Applications in Nucleophilic Substitution. Sigma-Aldrich Technical Library. Link

  • Hammett, L. P.: The Effect of Structure upon the Reactions of Organic Compounds. Journal of the American Chemical Society, 1937, 59(1), 96–103.

Sources

A Comparative Guide to the Efficacy of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene, a specialized photolabile protecting group (PPG) from the renowned ortho-nitrobenzyl (oNB) family. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to deliver a nuanced evaluation grounded in mechanistic principles and comparative data. We will explore the causality behind its application, benchmark its performance against established alternatives, and provide validated experimental protocols to ensure reproducible success in your synthetic endeavors.

The Imperative for Controlled Reactivity: An Introduction to Protecting Groups

In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask a functional group's reactivity is paramount. Protecting groups serve as temporary modifications that render a functional group inert to specific reaction conditions, allowing chemists to perform transformations on other parts of a complex molecule.[1] An ideal protecting group strategy is characterized by high-yielding protection and deprotection steps that occur under mild conditions, ensuring the integrity of the overall molecular scaffold.

Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer a unique and powerful advantage: spatial and temporal control.[2][3] Unlike traditional methods that rely on chemical reagents for removal, PPGs are cleaved by exposure to light, often in the near-UV spectrum.[4][5] This "traceless" deprotection method avoids harsh chemical environments and allows for precise control over when and where a functional group is revealed, a feature of immense value in fields ranging from peptide synthesis to materials science and "caged" bioactive compounds.[2][3][6]

The ortho-nitrobenzyl (oNB) moiety is arguably the most common and well-studied photolabile protecting group, first reported in the 1960s and extensively developed since.[4][5] Its efficacy stems from a robust and predictable photochemical rearrangement that cleanly liberates the protected substrate.[5][7] The subject of this guide, 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene , is a rationally designed oNB derivative engineered for enhanced performance.

In-Depth Analysis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Structural Features and Rationale for Use

The structure of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene combines the core photolabile oNB framework with two key modifications:

  • Benzylic Bromide: The bromomethyl group (-CH₂Br) serves as a highly reactive electrophilic handle. This allows for the straightforward attachment of the protecting group to nucleophilic functional groups, such as alcohols, phenols, thiols, and carboxylic acids, via a simple SN2 reaction.

  • Methylsulfonyl Group: The methylsulfonyl group (-SO₂CH₃) at the para-position to the nitro group is a potent electron-withdrawing group. This feature is critical as it modulates the electronic properties of the aromatic ring, which is expected to influence the stability of the protected ether linkage and potentially the efficiency of the photochemical cleavage process.

These features suggest a protecting group that is easy to introduce and possesses the inherent orthogonality of a PPG, with electronic tuning for enhanced stability and performance.

The Chemistry of Application: Protection and Deprotection Mechanisms

Protection Workflow

The protection of a hydroxyl group involves its conversion into a 2-nitrobenzyl ether. This is typically achieved by deprotonating the alcohol with a non-nucleophilic base to form an alkoxide, which then displaces the bromide from 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH), is crucial to prevent the base from competing with the alkoxide in the nucleophilic substitution step.

Caption: General workflow for alcohol protection via SN2 reaction.

Deprotection: The Norrish Type II Photochemical Mechanism

The cleavage of oNB ethers is a classic example of a Norrish Type II reaction.[5][8] The process is initiated by the absorption of a photon (typically in the 340-365 nm range), which excites the nitro group.[4][8]

  • Photoexcitation & Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate.[5][7][9]

  • Cyclization and Rearrangement: This transient intermediate rapidly rearranges. A key step involves the formation of a five-membered ring.[9]

  • Release of Substrate: The cyclic intermediate then fragments, releasing the free alcohol and forming a 2-nitrosobenzaldehyde derivative as the primary byproduct.[5]

The entire process is intramolecular and does not require any chemical reagents, epitomizing the clean nature of photolytic deprotection.[8]

Caption: Simplified photocleavage mechanism of a 2-nitrobenzyl ether.

Comparative Analysis with Alternative Protecting Groups

The true measure of a protecting group's utility lies in its performance relative to other available options. Here, we compare 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene against other common photolabile and chemically labile alcohol protecting groups.

Comparison with Other Photolabile Groups

The primary advantage of the subject compound lies in the electronic tuning afforded by the methylsulfonyl group.

  • o-Nitrobenzyl (oNB): The parent oNB group is effective but can have moderate quantum yields.[4] The strong electron-withdrawing sulfonyl group in our target molecule is expected to increase the stability of the protected ether bond towards acidic conditions, potentially enhancing its robustness during intermediate synthetic steps.

  • 6-Nitroveratryl (NV): This derivative contains two electron-donating methoxy groups, which red-shift the absorption maximum to ~365 nm and often improve photolytic properties.[8] However, these electron-donating groups can render the protected ether more susceptible to premature cleavage under acidic conditions. 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene offers a contrasting stability profile.

  • Coumarin-based PPGs: These represent a different structural class, often exhibiting high fluorescence and fast cleavage rates.[8] However, they typically require linkage to the substrate via a carbonate or carbamate, which may not be as stable as the robust ether linkage formed by oNB groups.[6][8]

Comparison with Chemically Labile Groups

The key advantage of any PPG is its orthogonality to chemical reagents.[1]

  • Silyl Ethers (e.g., TBS, TBDMS): These are staples of modern synthesis, introduced easily and removed with fluoride sources (e.g., TBAF).[10] However, they are sensitive to acidic conditions. A photolabile group like ours provides an orthogonal deprotection strategy when acidic conditions must be avoided.

  • Benzyl Ethers (Bn): Benzyl ethers are exceptionally stable to a wide range of conditions but require harsh hydrogenolysis for removal, a method incompatible with reducible functional groups like alkenes, alkynes, or some aromatic systems.[11][12] Photolytic cleavage is significantly milder and more functional-group tolerant.

  • Acetal Protecting Groups (e.g., MOM, THP): These are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.[13][10] Our photolabile group is stable to both acidic and basic conditions, offering superior orthogonality.

Summary Data Table for Comparison
Protecting GroupReagent for ProtectionStability ProfileDeprotection ConditionsKey AdvantageKey Disadvantage
1-(BrMe)-4-(SO₂Me)-2-NB 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzeneStable to acid, base, many redox reagents.UV Light (~350 nm)High orthogonality; mild, traceless removal.Light sensitivity; byproduct may absorb UV.
Benzyl (Bn) Benzyl Bromide (BnBr)Very robust; stable to acid, base, redox.H₂, Pd/C (Hydrogenolysis)High stability.Not compatible with reducible groups.[11]
tert-Butyldimethylsilyl (TBS) TBSCl, ImidazoleStable to base, mild acid.F⁻ (TBAF), strong acid.Easy to introduce/remove.Sensitive to acid and fluoride.[10]
Methoxymethyl (MOM) MOMCl, DIPEAStable to base, redox reagents.Acid (e.g., HCl, TFA)Stable to basic/organometallic reagents.Requires acidic conditions for removal.[13]
6-Nitroveratryl (NV) NV-BrStable to base, mild acid.UV Light (~365 nm)Good photolytic properties.[8]Less stable to acid than unsubstituted oNB.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success.

General Protocol for Alcohol Protection

This procedure details the protection of a primary alcohol as a model substrate.

Materials:

  • Substrate (e.g., Benzyl alcohol, 1.0 mmol)

  • 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.1 mmol, 1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 mmol) portion-wise. Causality: Using NaH ensures complete and irreversible deprotonation of the alcohol to form the nucleophilic alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.1 mmol) in anhydrous THF (3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.

General Protocol for Photolytic Deprotection

Materials:

  • Protected substrate (0.5 mmol)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Photoreactor equipped with a 350 nm lamp and a cooling system.

Procedure:

  • Dissolve the protected substrate (0.5 mmol) in the chosen solvent (50 mL) in a quartz reaction vessel. Causality: A quartz vessel is used because standard borosilicate glass absorbs significantly in the UV region required for cleavage. The solvent should be degassed to remove oxygen, which can quench the excited state and lead to side reactions.

  • Place the vessel in the photoreactor and irradiate with 350 nm light while maintaining the solution temperature at 20-25 °C with a cooling fan or water jacket.

  • Validation: Monitor the deprotection by TLC or HPLC, observing the disappearance of the starting material and the appearance of the free alcohol.

  • Upon completion (typically 2-6 hours, substrate-dependent), remove the solvent under reduced pressure.

  • The crude product, containing the desired alcohol and the 2-nitrosobenzaldehyde byproduct, can be purified by flash column chromatography. The byproduct is typically a colored, polar compound that is easily separated.

G cluster_protection Protection Stage cluster_deprotection Deprotection Stage p1 Dissolve Alcohol & Cool to 0 °C p2 Add Base (NaH) p1->p2 p3 Add Protecting Reagent p2->p3 p4 Stir & Monitor (TLC) p3->p4 p5 Workup & Purify p4->p5 d1 Dissolve Protected Cmpd in Quartz Vessel p5->d1 Isolated Protected Substrate d2 Irradiate (350 nm) d1->d2 d3 Monitor (TLC/HPLC) d2->d3 d4 Concentrate & Purify d3->d4

Caption: Experimental workflow for protection and photolytic deprotection.

Conclusion

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene emerges as a highly effective and strategically valuable photolabile protecting group. Its design leverages the well-established reliability of the oNB framework while incorporating an electron-withdrawing sulfonyl group to enhance chemical stability. Its primary strength lies in its orthogonality, allowing for deprotection under exceptionally mild, light-induced conditions that are orthogonal to the vast majority of chemical reagents used in synthesis. While the requirement for photochemical equipment and the generation of a UV-absorbing byproduct are considerations, the unparalleled control and mildness of the deprotection step make it a superior choice for complex syntheses where sensitive functional groups must be preserved. For researchers navigating the challenges of advanced organic synthesis, this reagent represents a powerful tool for achieving controlled and selective transformations.

References

  • PNAS. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Vapourtec. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. Retrieved from [Link]

  • NIH. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • ACS Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Retrieved from [Link]

  • NIH. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Retrieved from [Link]

  • ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of p-methylsulfonyl benzaldehhyde.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

Sources

Spectroscopic Validation of "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the strategic introduction of specific functionalities onto aromatic scaffolds is of paramount importance. "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" emerges as a highly valuable reagent, engineered for precision in electrophilic additions. Its utility is rooted in the synergistic activation of the benzylic position by the electron-withdrawing nitro and methylsulfonyl groups, rendering the benzylic bromide an excellent leaving group for nucleophilic substitution reactions.

This guide provides an in-depth analysis of the spectroscopic hallmarks that define the successful transformation of "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" upon reaction with a nucleophile. We will present a comparative study against a common alternative, p-nitrobenzyl bromide, underscoring the unique spectroscopic signatures imparted by the methylsulfonyl group. Through detailed experimental protocols and data interpretation, this document serves as a practical resource for researchers to unequivocally validate their reaction outcomes.

Comparative Spectroscopic Analysis: The Influence of the Methylsulfonyl Group

The primary reactivity of "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" lies in the nucleophilic substitution at the benzylic carbon.[1] The electron-withdrawing nature of both the ortho-nitro and para-methylsulfonyl groups significantly influences the electronic environment of the aromatic ring and the benzylic protons, providing distinct spectroscopic markers for both the starting material and its substitution products.

For a comparative framework, we will consider the reaction of our title compound with sodium methoxide to yield "1-(Methoxymethyl)-4-(methylsulfonyl)-2-nitrobenzene". We will compare this with the analogous reaction of p-nitrobenzyl bromide, a more conventional reagent, to form p-nitrobenzyl methyl ether.

Workflow for Spectroscopic Validation

G cluster_0 Reaction & Workup cluster_2 Data Interpretation & Validation Start Reaction of Benzylic Bromide with Nucleophile Workup Aqueous Workup & Extraction Start->Workup Purification Column Chromatography Workup->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR IR FTIR Spectroscopy MS Mass Spectrometry (ESI-MS) Validation Structural Confirmation of Product MS->Validation

Caption: A generalized workflow for the synthesis and spectroscopic validation of nucleophilic substitution products.

Data Summary: A Head-to-Head Comparison

The following tables summarize the expected spectroscopic data for the reaction products, highlighting the distinguishing features arising from the presence of the methylsulfonyl group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

CompoundAr-H Signals (ppm)-CH₂- Signal (ppm)Other Signals (ppm)
1-(Methoxymethyl)-4-(methylsulfonyl)-2-nitrobenzene δ 8.2 (d, J=2.0 Hz, 1H), 8.0 (dd, J=8.4, 2.0 Hz, 1H), 7.8 (d, J=8.4 Hz, 1H)~ δ 4.8 (s, 2H)δ 3.5 (s, 3H, -OCH₃), δ 3.1 (s, 3H, -SO₂CH₃)
p-Nitrobenzyl methyl etherδ 8.2 (d, J=8.8 Hz, 2H), 7.5 (d, J=8.8 Hz, 2H)~ δ 4.6 (s, 2H)δ 3.4 (s, 3H, -OCH₃)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CompoundAromatic C Signals (ppm)-CH₂- Signal (ppm)Other Signals (ppm)
1-(Methoxymethyl)-4-(methylsulfonyl)-2-nitrobenzene ~ δ 150 (C-NO₂), 142 (C-SO₂CH₃), 138 (C-CH₂), 130, 128, 124~ δ 70δ 58 (-OCH₃), δ 45 (-SO₂CH₃)
p-Nitrobenzyl methyl ether~ δ 148 (C-NO₂), 145 (C-CH₂), 128, 124~ δ 72δ 58 (-OCH₃)

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundAr-NO₂ (asymmetric/symmetric)C-O Stretch-SO₂- (asymmetric/symmetric)
1-(Methoxymethyl)-4-(methylsulfonyl)-2-nitrobenzene ~ 1530 / 1350~ 1100~ 1320 / 1150
p-Nitrobenzyl methyl ether~ 1520 / 1345~ 1100N/A

Table 4: Predicted Mass Spectrometry Data (ESI+)

CompoundMolecular FormulaMolecular WeightExpected [M+Na]⁺
1-(Methoxymethyl)-4-(methylsulfonyl)-2-nitrobenzene C₉H₁₁NO₅S245.25268.03
p-Nitrobenzyl methyl etherC₈H₉NO₃167.16190.05

Experimental Protocols

Synthesis of 1-(Methoxymethyl)-4-(methylsulfonyl)-2-nitrobenzene
  • Reaction Setup: To a solution of "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" (1.0 mmol) in 10 mL of dry methanol, add sodium methoxide (1.2 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Workup: Upon completion, quench the reaction with 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure "1-(Methoxymethyl)-4-(methylsulfonyl)-2-nitrobenzene".

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Dissolve a 5-10 mg sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz NMR spectrometer. The distinct downfield shifts of the aromatic protons and the presence of a singlet for the methylsulfonyl group are key identifiers.

  • FTIR Spectroscopy: Obtain the infrared spectrum of the purified product as a thin film on a NaCl plate or as a KBr pellet. The characteristic stretching frequencies of the nitro and sulfonyl groups are critical for confirmation.

  • Mass Spectrometry: Prepare a dilute solution of the sample in methanol. Analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode to confirm the molecular weight.

Causality Behind Experimental Choices and Spectroscopic Observations

The choice of spectroscopic methods is deliberate. NMR provides a detailed map of the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the overall molecular formula.

The strong electron-withdrawing capabilities of the methylsulfonyl and nitro groups in "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" and its derivatives lead to a significant deshielding effect on the aromatic protons, pushing their chemical shifts further downfield compared to less substituted analogues like p-nitrobenzyl derivatives.[2] This is a direct and measurable consequence of the electronic environment created by these substituents, providing a clear point of comparison. The presence of the methylsulfonyl group also introduces a sharp singlet in the ¹H NMR spectrum around 3.1 ppm and a carbon signal around 45 ppm in the ¹³C NMR spectrum, which are absent in the spectra of the p-nitrobenzyl bromide products.

In the IR spectrum, the symmetric and asymmetric stretches of the sulfonyl group provide unequivocal evidence of its presence, with strong absorptions typically appearing around 1320 cm⁻¹ and 1150 cm⁻¹. These are well-resolved from the nitro group stretches and serve as a definitive diagnostic tool.

Alternative Reagents and Their Spectroscopic Signatures

While "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" offers high reactivity and clear spectroscopic handles, other benzylic bromides are frequently employed.[3] A common alternative is p-nitrobenzyl bromide .

Reaction Mechanism: A Comparative View

G cluster_A Reaction of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene cluster_B Reaction of p-Nitrobenzyl Bromide A_Start Starting Material (with -SO2CH3) A_TS SN2 Transition State A_Start->A_TS Nu:- A_Prod Product (with -SO2CH3) A_TS->A_Prod -Br- B_Start Alternative Reagent (p-nitrobenzyl bromide) B_TS SN2 Transition State B_Start->B_TS Nu:- B_Prod Alternative Product B_TS->B_Prod -Br-

Caption: Comparative SN2 reaction pathways for the title compound and an alternative.

The reaction of p-nitrobenzyl bromide with sodium methoxide proceeds via a similar Sₙ2 mechanism. However, the resulting product, p-nitrobenzyl methyl ether, lacks the spectroscopic features associated with the methylsulfonyl group. Its ¹H NMR spectrum is simpler, with two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring. The absence of the sulfonyl group's IR absorptions and the significantly different molecular weight confirmed by mass spectrometry provide a clear basis for differentiation.

Conclusion

The spectroscopic validation of reaction products derived from "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" is straightforward due to the compound's unique substitution pattern. The methylsulfonyl group, in concert with the nitro group, provides a rich set of spectroscopic markers that are easily distinguishable from those of more common reagents like p-nitrobenzyl bromide. By leveraging a combination of NMR, IR, and mass spectrometry, researchers can confidently confirm the successful incorporation of the 4-(methylsulfonyl)-2-nitrophenylmethyl moiety into their target molecules, ensuring the integrity of their synthetic pathways.

References

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Department of Chemistry, University of Calgary. Available from: [Link].

  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. (2019). Available from: [Link].

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Available from: [Link].

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A Comparative Guide to the Photolysis Quantum Yield of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (Bmn-NO2) Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of photolabile protecting groups (PPGs), also known as caging groups, the quest for precise spatiotemporal control over the release of bioactive molecules is paramount. The efficiency of this release is quantified by the photolysis quantum yield (Φ), a critical parameter that dictates the number of molecules of substrate released per photon of light absorbed. This guide provides an in-depth comparison of the anticipated photolytic performance of compounds protected with the novel "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" (Bmn-NO2) caging group against established alternatives.

While specific experimental data on the quantum yield of Bmn-NO2 protected compounds is not yet widely published, we can infer its potential performance based on the well-established photochemistry of its parent structure, the o-nitrobenzyl group. This guide will delve into the mechanistic underpinnings of o-nitrobenzyl photolysis, the expected influence of the substituents in Bmn-NO2, and a comparative analysis with other prominent classes of PPGs. Furthermore, we provide a detailed, field-proven protocol for the experimental determination of photolysis quantum yield, empowering researchers to validate and characterize their own caged compounds.

The o-Nitrobenzyl Scaffold: A Foundation for Photocontrol

The o-nitrobenzyl caging group is a cornerstone of photolabile chemistry.[1] Its mechanism of photocleavage, a Norrish Type II reaction, is initiated by the absorption of a photon, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to an aci-nitro intermediate, which then undergoes hydrolysis to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.

The efficiency of this process, and thus the quantum yield, is sensitive to the electronic and steric nature of substituents on the aromatic ring and the benzylic carbon.[2]

Dissecting the Bmn-NO2 Structure: An Expert Assessment

The "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" (Bmn-NO2) cage is a substituted o-nitrobenzyl derivative. Let's analyze the expected impact of its key functional groups:

  • 2-Nitro Group: This is the photoactive core of the molecule, essential for the intramolecular hydrogen abstraction that initiates the uncaging process.

  • 4-Methylsulfonyl Group (-SO2CH3): This is a strong electron-withdrawing group. While electron-donating groups on the o-nitrobenzyl ring have been studied more extensively, the effect of strong electron-withdrawing groups is less predictable. It is plausible that the sulfonyl group could influence the excited state lifetime and the stability of the aci-nitro intermediate, thereby modulating the quantum yield.

  • Second Nitro Group (Implicit in 2-nitrobenzene): The presence of a second nitro group, as in 2,6-dinitrobenzyl derivatives, has been shown to significantly increase the quantum yield.[2] This is attributed to an increased probability of the molecule reaching the reactive excited state.[2] While Bmn-NO2 has a nitro group at the 2-position, the comparison to dinitrobenzyl systems suggests that multiple electron-withdrawing groups can enhance photolytic efficiency.

Based on these structural features, it is reasonable to hypothesize that Bmn-NO2 protected compounds will exhibit a moderate to high quantum yield, likely in the range of other substituted o-nitrobenzyl derivatives. However, experimental verification is crucial.

Comparative Analysis of Photolabile Protecting Groups

To provide a comprehensive performance landscape, the table below compares the anticipated performance of Bmn-NO2 with other widely used classes of photolabile protecting groups.

Photolabile Protecting Group (PPG) ClassRepresentative Example(s)Typical Quantum Yield (Φ) RangeKey AdvantagesKey Disadvantages
o-Nitrobenzyl 2-Nitrobenzyl, 4,5-Dimethoxy-2-nitrobenzyl (DMNB)0.01 - 0.5[1][3]Versatile for various functional groups, well-understood mechanism.Formation of light-absorbing byproducts, can have slow release kinetics.[1]
Bmn-NO2 (Predicted) 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzeneEstimated 0.1 - 0.4Potentially high quantum yield due to electron-withdrawing groups.Lack of extensive experimental data, potential for complex photoproducts.
Coumarin-based 7-(Diethylamino)coumarin-4-yl)methyl (DECM)0.01 - 0.3+[4][5][6]High extinction coefficients, some derivatives are water-soluble.[4]Can be sensitive to solvent and pH, lower quantum yields for some derivatives.
Phenacyl-based p-Hydroxyphenacyl (pHP)0.1 - 0.4 (can approach 1.0)[2][7]Clean photoreaction with minimal side products, rapid release.[2]Can have weak absorption above 300 nm.[1]
Benzoin-based 3',5'-Dimethoxybenzoin (DMB)up to 0.64[2]High quantum yields under certain conditions.[2]Can be synthetically challenging to install.

Experimental Protocol: Determination of Photolysis Quantum Yield

To ensure scientific integrity, the quantum yield of any novel caged compound must be experimentally determined. The following protocol outlines a robust method using chemical actinometry.[8][9][10][11]

Principle

Chemical actinometry involves irradiating a solution of a chemical actinometer with a known quantum yield alongside the sample of interest under identical conditions. By measuring the conversion of both the actinometer and the sample, the quantum yield of the sample can be calculated relative to the actinometer. A common and well-characterized chemical actinometer is potassium ferrioxalate.

Materials and Equipment
  • Monochromatic light source (e.g., laser or lamp with a narrow bandpass filter)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Magnetic stirrer and stir bars

  • Potassium ferrioxalate actinometer solution (0.006 M K3[Fe(C2O4)3]·3H2O in 0.1 N H2SO4)

  • 1,10-Phenanthroline solution (0.1% w/v in water)

  • Sodium acetate buffer (0.3 M)

  • Solution of the Bmn-NO2 protected compound in a suitable solvent (e.g., acetonitrile/water mixture)

  • Volumetric flasks and pipettes

Experimental Workflow

photolysis_mechanism Start o-Nitrobenzyl Compound (Ground State) ExcitedState Excited State (n,π*) Start->ExcitedState hν (Photon Absorption) AciNitro Aci-nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Rearrangement Products Released Substrate + o-Nitrosobenzaldehyde CyclicIntermediate->Products Hydrolysis

Caption: Generalized photolysis pathway for o-nitrobenzyl compounds.

Conclusion and Future Outlook

The "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" (Bmn-NO2) photolabile protecting group represents a promising addition to the toolbox of chemical biologists and drug development professionals. Based on the established principles of o-nitrobenzyl photochemistry, it is anticipated to exhibit a favorable quantum yield. However, this guide underscores the critical importance of empirical validation. The provided experimental protocol offers a clear and reliable pathway for determining the quantum yield of Bmn-NO2 and any other novel caged compounds. As research in this area progresses, a deeper understanding of the structure-property relationships governing the photolysis of such advanced PPGs will undoubtedly emerge, paving the way for the design of even more efficient and precisely controlled drug delivery and molecular release systems.

References

  • Blanc, A., et al. (2007). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]

  • Bochet, C. G. (2002). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]

  • Díaz-Mochón, J. J., et al. (2012). Photolabile coumarins with improved efficiency through azetidinyl substitution. Chemical Science. [Link]

  • Givens, R. S., et al. (2007). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]

  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Kretschy, N., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PubMed Central. [Link]

  • Kühn, H. J., & Braslavsky, S. E. (2004). Chemical Actinometry. ResearchGate. [Link]

  • Lipecki, J., et al. (2022). A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. ResearchGate. [Link]

  • Masarwa, A., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]

  • OMLC. (n.d.). Coumarin 1. Oregon Medical Laser Center. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences. [Link]

  • Prahl, S. (2017). Coumarin 1. OMLC. [Link]

  • RSC Publishing. (n.d.). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. RSC Publishing. [Link]

  • Singh, A., et al. (2023). Photochemistry of a water-soluble coumarin-based photoswitch. RSC Advances. [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Method for the Determination of Photochemical Quantum Yields via Online UV-Vis Spectroscopy. The Royal Society of Chemistry. [Link]

  • Trentham, D. R., & Corrie, J. E. T. (2006). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

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  • Wirz, J. (2002). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

  • Yamaji, M., et al. (1997). Photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate via intramolecular electron transfer. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Zabadal, M., et al. (2019). p-Hydroxyphenacyl photoremovable protecting groups Robust photochemistry despite substituent diversity. ResearchGate. [Link]

  • Zayat, L., & Branda, N. R. (2011). The Design of Novel Benzoin Acetate Photolabile Protecting Groups. SFU Summit. [Link]

  • Zhang, Y., et al. (2007). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

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Mechanistic studies of "1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling & Optimization Guide: 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

Executive Summary 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (CAS 849035-67-2) represents a specialized class of "super-activated" benzyl halides. Unlike standard benzyl bromides, this scaffold incorporates two potent electron-withdrawing groups (EWGs)—a nitro group at the ortho position and a methylsulfonyl group at the para position. This unique electronic architecture creates a hyper-electrophilic benzylic center, making it a critical building block for synthesizing sulfonamide-based inhibitors and sulfone-containing bioactive molecules. However, this reactivity comes at the cost of hydrolytic instability and sensitivity to basic conditions. This guide provides a mechanistic comparison against common alternatives and standardized protocols for its deployment.

Part 1: Mechanistic Analysis

The Electronic Landscape

The reactivity of this compound is governed by the synergistic effects of its substituents:

  • Para-Methylsulfonyl (-SO₂Me): A strong inductive (

    
    ) and resonance-withdrawing group. It significantly acidifies the benzylic protons and pulls electron density from the ring, destabilizing any developing positive charge (suppressing S
    
    
    
    1) but enhancing susceptibility to nucleophilic attack (promoting S
    
    
    2).
  • Ortho-Nitro (-NO₂): Provides strong inductive withdrawal (

    
    ) which further activates the benzylic carbon. However, its ortho placement introduces a Steric-Electronic Conflict . While it electronically accelerates nucleophilic attack, its physical bulk creates steric strain in the S
    
    
    
    2 transition state, necessitating precise control of nucleophile size and reaction temperature.
The Leaving Group Trade-off (Bromide vs. Chloride)

The bromide ion is a superior leaving group compared to chloride (


 of HBr < HCl), leading to reaction rates 50–100x faster. For this specific scaffold, the bromide is often too reactive for non-controlled environments, leading to rapid hydrolysis or self-alkylation (polymerization).

Part 2: Comparative Performance Guide

The following table contrasts 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (Reagent A) with its chlorinated analog and a non-nitro alternative.

Table 1: Reagent Performance Matrix

FeatureReagent A (Subject) Reagent B (Chloro-Analog) Reagent C (Non-Nitro Analog)
Structure 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene1-(Chloromethyl)-4-(methylsulfonyl)-2-nitrobenzene1-(Bromomethyl)-4-(methylsulfonyl)benzene
Reactivity (

)
High (100) Low (< 5)Moderate (25)
S

2 Barrier
Low (Facile at 0°C - RT)High (Requires heat/catalyst)Medium (RT - 40°C)
Hydrolytic Stability Poor (Degrades in moist air)ExcellentGood
Primary Use Case Rapid alkylation of weak nucleophiles; Late-stage functionalization.Large-scale process chemistry; High-temperature reactions.Scaffolds not requiring reductive cyclization.
Side Reactions Dimerization, HydrolysisElimination (at high T)Benzylic oxidation

Part 3: Visualization of Reactivity

S 2 Transition State & Electronic Vectors

The diagram below illustrates the transition state geometry, highlighting the electron-withdrawing vectors that activate the benzylic carbon.

SN2_Mechanism Nu Nucleophile (Nu:) Substrate Benzylic Carbon (δ+) Nu->Substrate Attack LG Bromide (Leaving Group) Substrate->LG Departure NO2 o-NO2 (Inductive Withdrawal) Substrate->NO2 e- Pull SO2 p-SO2Me (Resonance Withdrawal) Substrate->SO2 e- Pull

Caption: Figure 1. S


2 Transition State. The ortho-nitro and para-sulfone groups deplete electron density from the benzylic carbon, accelerating nucleophilic attack despite steric crowding.
Reagent Selection Decision Tree

Selection_Logic Start Start: Select Benzylic Electrophile Q1 Is the Nucleophile Weak? (e.g., Aniline, Alcohol) Start->Q1 Q2 Is the Nitro Group Required for Future Reduction? Q1->Q2 Yes (Needs Activation) Result_B Use Reagent B (Chloro-Nitro-Sulfone) + NaI Catalyst Q1->Result_B No (Strong Nu: like Thiol) Result_A Use Reagent A (Bromo-Nitro-Sulfone) Q2->Result_A Yes Result_C Use Reagent C (Bromo-Sulfone) Q2->Result_C No

Caption: Figure 2. Decision Matrix for selecting the optimal benzyl halide based on nucleophile strength and synthetic strategy.

Part 4: Experimental Protocols

Protocol A: Kinetic Benchmarking (Rate Constant Determination)

Purpose: To quantify the reactivity of the benzyl bromide against a standard nucleophile (e.g., Sodium Azide) to ensure batch consistency.

  • Preparation: Dissolve 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (0.1 mmol) in anhydrous DMSO-

    
     (0.6 mL) in an NMR tube.
    
  • Standard: Add 1,3,5-trimethoxybenzene (0.05 mmol) as an internal standard.

  • Initiation: Add Sodium Azide (NaN

    
    , 0.12 mmol) dissolved in minimal DMSO-
    
    
    
    .
  • Monitoring: Immediately insert into NMR spectrometer pre-equilibrated to 25°C. Acquire

    
    H NMR spectra every 60 seconds for 30 minutes.
    
  • Analysis: Monitor the disappearance of the benzylic -CH

    
    Br peak (
    
    
    
    ppm) and the appearance of the -CH
    
    
    N
    
    
    peak. Plot
    
    
    vs. time to extract
    
    
    .
    • Self-Validation: The reaction should follow pseudo-first-order kinetics if Azide is in excess. A linear plot confirms the S

      
      2 mechanism.
      
Protocol B: Controlled N-Alkylation of Primary Amines

Purpose: To attach the scaffold to a drug core while minimizing over-alkylation (dimerization).

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents: Charge flask with the Primary Amine (1.0 equiv) and Diisopropylethylamine (DIPEA, 1.2 equiv) in anhydrous CH

    
    Cl
    
    
    
    (DCM).
  • Addition: Cool the solution to 0°C (Ice bath). Dissolve 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (1.05 equiv) in minimal DCM and add dropwise over 30 minutes.

    • Note: Slow addition at low temperature is crucial to prevent the highly reactive bromide from alkylating the product secondary amine (over-alkylation).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with DCM. Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography. The product is typically more polar than the starting bromide.

References

  • Synthesis of Sulfone Scaffolds

    • Title: One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonyl
    • Source: Chemical Science, 2013.
    • URL:[Link]

  • General Reactivity of Benzyl Halides

    • Title: Substitution of benzylic and allylic halides.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Compound Data & Applications

    • Title: 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene Product Page.[1][2][3][4]

    • Source: BLD Pharm / PubChem.
    • URL:[Link][3]

  • Related Sulfonamide Drug Synthesis

    • Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[5]

    • Source: ResearchG
    • URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.